4-????????????-6-????
Descripción
BenchChem offers high-quality 4-????????????-6-???? suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-????????????-6-???? including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
53867-94-0 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.2 |
Pureza |
95 |
Origen del producto |
United States |
A Technical Guide to the Proposed Synthesis and Characterization of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document outlines a proposed synthetic route and predicted characterization data for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. To the best of our knowledge, the synthesis of this specific compound has not been reported in the literature. The proposed methodologies are based on established chemical principles and analogous reactions reported for similar molecular scaffolds.
Introduction
Pyrimidine (B1678525) and 1,2,3-thiadiazole (B1210528) moieties are significant pharmacophores in medicinal chemistry, each conferring a wide range of biological activities to the molecules that contain them. Pyrimidine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2] Similarly, the 1,2,3-thiadiazole ring is a component of various biologically active compounds.[3] The combination of these two heterocyclic systems into a single molecular entity, such as the title compound, presents an interesting prospect for the development of novel therapeutic agents. This guide provides a detailed theoretical framework for the synthesis and characterization of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Proposed Synthetic Pathway
A plausible three-step synthetic pathway is proposed, commencing with the synthesis of a key intermediate, 5-acetyl-1,2,3-thiadiazole. This is followed by a Claisen-Schmidt condensation to form a chalcone (B49325) derivative, which then undergoes cyclization with guanidine (B92328) to yield the target compound.
Logical Workflow of the Proposed Synthesis
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 5-acetyl-1,2,3-thiadiazole
This procedure is adapted from the Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazoles from hydrazones.[4][5][6]
-
Formation of Ethyl acetoacetate semicarbazone: To a solution of ethyl acetoacetate (1 equiv.) in ethanol (B145695), add semicarbazide (B1199961) hydrochloride (1.1 equiv.) and sodium acetate (B1210297) (1.5 equiv.). Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitated solid, wash with water, and dry to obtain ethyl acetoacetate semicarbazone.
-
Hurd-Mori Cyclization: Add the dried ethyl acetoacetate semicarbazone (1 equiv.) portion-wise to an excess of thionyl chloride (SOCl₂) at 0°C with stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.[6] Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 5-acetyl-1,2,3-thiadiazole. Purify the crude product by column chromatography.
Step 2: Synthesis of 1-(1,2,3-thiadiazol-5-yl)-3-phenylprop-2-en-1-one (Chalcone)
This procedure is based on the Claisen-Schmidt condensation for the synthesis of chalcones.[1][7]
-
To a stirred solution of 5-acetyl-1,2,3-thiadiazole (1 equiv.) and benzaldehyde (1 equiv.) in ethanol, add an aqueous solution of sodium hydroxide (B78521) (2-3 equiv.) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-(1,2,3-thiadiazol-5-yl)-3-phenylprop-2-en-1-one.
Step 3: Synthesis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
This procedure is adapted from the standard synthesis of 2-aminopyrimidines from chalcones and guanidine.[2][8][9]
-
To a solution of the chalcone from Step 2 (1 equiv.) in a suitable solvent such as ethanol or dimethylformamide (DMF), add guanidine hydrochloride (1.5 equiv.) and a base such as sodium methoxide (B1231860) or potassium hydroxide (2-3 equiv.).
-
Reflux the reaction mixture for 6-10 hours, monitoring the progress by TLC.[8]
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the final product, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Predicted Characterization Data
The following table summarizes the expected characterization data for the title compound based on its structure and data from analogous compounds.
| Analysis | Expected Results |
| Molecular Formula | C₁₃H₉N₅S |
| Molecular Weight | 267.31 g/mol |
| Appearance | Expected to be a solid (e.g., crystalline powder) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.10 (s, 1H, thiadiazole-H), 8.20-8.25 (m, 2H, Ar-H), 7.80 (s, 1H, pyrimidine-H), 7.50-7.60 (m, 3H, Ar-H), 7.20 (s, 2H, -NH₂, D₂O exchangeable). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 164.0 (C), 163.5 (C), 161.0 (C), 158.0 (CH), 137.0 (C), 131.0 (CH), 129.0 (CH), 128.5 (CH), 108.0 (CH). |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amine), 3100-3000 (aromatic C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch).[2] |
| Mass Spectrometry (ESI-MS) | m/z: 268.06 [M+H]⁺, 290.04 [M+Na]⁺. |
Potential Biological Significance
The fusion of pyrimidine and thiadiazole rings, both of which are prevalent in bioactive molecules, suggests that 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine could exhibit a range of pharmacological activities. Pyrimidine derivatives have been extensively explored as anticancer, antimicrobial, and antiviral agents.[3] Thiadiazole-containing compounds have also shown a broad spectrum of biological effects.[4] The title compound, therefore, represents a promising scaffold for further investigation in drug discovery programs.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of the novel heterocyclic compound 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted characterization data provides a benchmark for the verification of the successful synthesis of the target molecule. This guide is intended to serve as a valuable resource for researchers interested in the synthesis of novel heterocyclic compounds with potential therapeutic applications.
References
- 1. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted Mechanism of Action of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
Disclaimer: Direct experimental data on the biological activity and mechanism of action of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is not available in the current scientific literature. This technical guide, therefore, presents a predictive analysis based on the well-documented activities of structurally analogous compounds. The proposed mechanisms and pathways are hypothetical and require experimental validation.
Introduction
4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is a novel heterocyclic compound incorporating a phenyl-pyrimidine-amine core and a 1,2,3-thiadiazole (B1210528) moiety. While this specific molecule remains uncharacterized, its structural components are prevalent in a multitude of biologically active agents, particularly in the realm of oncology and kinase inhibition. This guide will dissect the potential mechanism of action of this compound by examining the established biological roles of its core structural motifs.
The N-phenyl-pyrimidin-2-amine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Numerous compounds sharing this core have demonstrated potent and selective inhibition of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
The 1,2,3-thiadiazole ring, although less common than its 1,3,4-thiadiazole (B1197879) isomer in medicinal chemistry, is also a component of compounds with reported biological activities, including anticancer and anti-angiogenic effects.
This document will therefore explore the probable molecular targets and signaling pathways of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine, providing a foundation for future experimental investigation.
Predicted Biological Activity: Kinase Inhibition
Based on the prevalence of the N-phenyl-pyrimidin-2-amine core in known kinase inhibitors, it is highly probable that 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine functions as an inhibitor of one or more protein kinases. The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades.
Potential Kinase Targets
Analysis of structurally related compounds suggests several potential kinase families as targets for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora kinases A and B.[1] These serine/threonine kinases are key regulators of mitosis, and their inhibition leads to mitotic arrest and apoptosis in cancer cells.
Table 1: In Vitro Activity of a Structurally Related Aurora Kinase Inhibitor
| Compound | Target | K_i (nM) | Reference |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | 8.0 | [1] |
| Aurora B | 9.2 | [1] |
Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of CDK4 and CDK6.[2] These kinases control the G1-S phase transition of the cell cycle, and their inhibition can induce cell cycle arrest.
Table 2: In Vitro Activity of a Structurally Related CDK4/6 Inhibitor
| Compound | Target | IC_50 (nM) | Reference |
| A 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (compound 83) | CDK4/Cyclin D1 | <1 | [2] |
| CDK6/Cyclin D3 | 2 | [2] |
The pyrimidine (B1678525) scaffold is also present in inhibitors of various receptor tyrosine kinases involved in angiogenesis and tumor progression.
Table 3: In Vitro Activity of Structurally Related RTK Inhibitors
| Compound | Target | IC_50 (nM) | Reference |
| A 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivative (8a) | VEGFR2 | 3 | [3] |
| Tie-2 | 2 | [3] | |
| A furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivative (49) | FLT3-ITD | 1.8 (in MOLM-13 cells) | [4] |
| NVP-BGJ398 | FGFR1 | <1 | [5] |
| FGFR2 | 1 | [5] | |
| FGFR3 | 1 | [5] |
Predicted Cellular Effects
Inhibition of the aforementioned kinases would likely lead to a range of cellular effects consistent with an anticancer agent.
-
Cell Cycle Arrest: Inhibition of CDKs or Aurora kinases is expected to cause arrest at the G1/S or G2/M phases of the cell cycle, respectively.
-
Induction of Apoptosis: Disruption of key survival signaling pathways downstream of these kinases can trigger programmed cell death.[6][7]
-
Anti-Angiogenic Effects: Inhibition of RTKs like VEGFR2 would impair the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][8]
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a generalized signaling pathway that could be inhibited by 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine, assuming it acts as a kinase inhibitor.
Caption: Hypothetical signaling pathways inhibited by the compound.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow to identify the molecular target and characterize the mechanism of action of a novel kinase inhibitor.
Caption: A standard workflow for kinase inhibitor characterization.
Detailed Experimental Protocols
The following are representative protocols for key experiments that would be essential in validating the predicted mechanism of action.
In Vitro Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC_50) of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control).
-
Add 2.5 µL of a solution containing the kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the K_m for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO_2 atmosphere.
-
Prepare a serial dilution of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO_2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC_50 value.
Conclusion
While the precise mechanism of action for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine remains to be elucidated through empirical studies, a predictive analysis based on its structural components strongly suggests its potential as a kinase inhibitor with anticancer activity. The N-phenyl-pyrimidin-2-amine core is a privileged scaffold for targeting the ATP-binding site of a diverse range of kinases, including Aurora kinases, CDKs, and various RTKs. The thiadiazole moiety may further contribute to its biological activity profile.
The hypothetical pathways and experimental workflows presented in this guide provide a rational framework for the future investigation of this compound. Empirical validation through the outlined experimental protocols is a necessary next step to confirm its molecular target(s) and to fully characterize its mechanism of action. Such studies will be crucial in determining the potential therapeutic utility of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
References
- 1. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine: A Review of Available Data
Despite a comprehensive search of scientific literature, no specific data on the in vitro activity of the compound 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine has been identified in publicly available resources. This indicates a significant gap in the current body of research, suggesting that this particular chemical entity may not have been synthesized or, if it has, its biological properties have not been reported in peer-reviewed literature or patents.
While direct information is unavailable, the structural motifs present in 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine—namely the phenyl, 1,2,3-thiadiazole, and pyrimidine-2-amine moieties—are found in numerous biologically active molecules. An examination of related compounds can provide a theoretical context for the potential, albeit unconfirmed, activities of the target compound.
Insights from Structurally Related Compounds
Research into derivatives containing pyrimidine (B1678525) and thiadiazole rings has revealed a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. It is crucial to note that these findings are for structurally distinct molecules and do not directly represent the activity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. The specific isomer of the thiadiazole ring (1,2,3- vs. 1,3,4-) and the substitution patterns on the pyrimidine ring are critical determinants of biological activity.
Anticancer Activity in Related Scaffolds
Numerous studies have explored the anticancer potential of compounds incorporating pyrimidine and thiadiazole cores. For instance, various 1,3,4-thiadiazole (B1197879) derivatives have demonstrated cytotoxic properties against a range of cancer cell lines.[1][2][3] Similarly, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases, which are crucial for mitotic progression and are often dysregulated in cancer.[4][5] These compounds induce cell cycle arrest and apoptosis in cancer cells.
Kinase Inhibition by Similar Molecules
The 2-aminopyrimidine (B69317) scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors. This structural element can form key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are pivotal in cell cycle regulation. Furthermore, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been shown to be highly active CDK9 inhibitors.[6]
Antimicrobial Potential of Related Heterocycles
The combination of thiadiazole and pyrimidine rings has also been explored for antimicrobial applications. Various derivatives have shown activity against a spectrum of bacteria and fungi.[7][8][9][10] The specific substitutions on these core structures are critical for determining the breadth and potency of their antimicrobial effects.
Future Directions
The absence of data on 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine highlights an opportunity for new research. The synthesis and subsequent in vitro evaluation of this compound could reveal novel biological activities. Based on the activities of structurally related compounds, potential areas of investigation could include:
-
Anticancer Activity: Screening against a panel of human cancer cell lines to determine cytotoxic and antiproliferative effects.
-
Kinase Inhibition: Profiling against a broad panel of kinases to identify potential molecular targets.
-
Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi.
Experimental Considerations for Future Studies
Should this compound be synthesized and evaluated, the following experimental protocols, based on methodologies used for similar compounds, would be relevant.
General Workflow for In Vitro Evaluation
Caption: General workflow for the synthesis and in vitro biological evaluation of a novel chemical compound.
Hypothetical Signaling Pathway Inhibition
Based on the activity of related aminopyrimidine compounds, a potential mechanism of action could involve the inhibition of a protein kinase, leading to the downstream blockade of a signaling pathway crucial for cancer cell proliferation and survival.
Caption: Hypothetical inhibition of a kinase-mediated signaling pathway by the title compound.
References
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Frontier: An In-depth Technical Guide to Novel Pyrimidine Derivatives
Introduction
Pyrimidine (B1678525), a fundamental heterocyclic aromatic compound, is a cornerstone of life itself, forming the structural basis of nucleobases like cytosine, thymine, and uracil, which are integral to the structure and function of DNA and RNA.[1] This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of a vast array of therapeutic agents.[2][3] For decades, researchers have been captivated by the versatility of the pyrimidine ring system, which allows for diverse chemical modifications, enabling the fine-tuning of pharmacological activity.[3][4] This has led to the discovery and development of numerous FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[5][6]
This technical guide provides a comprehensive overview of the recent advancements in the pharmacological properties of novel pyrimidine derivatives for researchers, scientists, and drug development professionals. It delves into their diverse therapeutic applications, mechanisms of action, and structure-activity relationships (SAR), supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Properties of Novel Pyrimidine Derivatives
The development of novel anticancer agents is a major focus of pyrimidine-based drug discovery.[5][7] These derivatives exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and dihydrofolate reductase.[5][8]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various novel pyrimidine derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 52 | HepG-2 | 0.3 | Doxorubicin | >0.3 |
| 55 | HepG-2 | 0.3 | Doxorubicin | >0.3 |
| 59 | HepG-2 | 0.6 | Doxorubicin | 0.6 |
| 52 | PC-3 | 6.6 | Doxorubicin | >6.6 |
| 60 | PC-3 | 5.47 | Doxorubicin | >5.47 |
| 52 | HCT-116 | 7 | Doxorubicin | 12.8 |
| 53 | HCT-116 | 5.9 | Doxorubicin | 12.8 |
| 60 | HCT-116 | 6.9 | Doxorubicin | 12.8 |
| 63 | PC-3 | 1.54 | - | - |
| 63 | A-549 | 3.36 | - | - |
Data sourced from Elzahabi et al., 2018, as cited in a 2023 review.[8]
Table 2: Anticancer Activity of Aminopyrimidine Derivatives
| Compound | Cell Line | EC50 (µM) at 48h |
| 2a | Glioblastoma | 5-8 |
| 2a | Triple-Negative Breast Cancer | 5-8 |
| 2a | Oral Squamous Cell Carcinoma | 5-8 |
| 2a | Colon Cancer | 5-8 |
Compound 2a is the N-benzyl counterpart of RDS 3442.[9][10]
Table 3: Anticancer Activity of Pyrimidine-Pyrazine-Oxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 14 | MCF-7 | 3.01 | Erlotinib | 19.51 |
| 14 | HepG2 | 5.88 | Erlotinib | 23.61 |
| 14 | A549 | 2.81 | Erlotinib | 15.83 |
| 15 | MCF-7 | 2.74 | Erlotinib | 19.51 |
| 15 | HepG2 | 4.92 | Erlotinib | 23.61 |
| 15 | A549 | 1.96 | Erlotinib | 15.83 |
Compounds 14 and 15 are potent dual inhibitors of HDAC and EGFR.[11]
Signaling Pathways in Pyrimidine-Based Cancer Therapy
A significant number of novel pyrimidine derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.
Caption: Inhibition of the EGFR signaling pathway by a novel pyrimidine derivative.
Experimental Protocols: Anticancer Activity
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[12]
Anti-inflammatory Properties of Novel Pyrimidine Derivatives
Inflammation is a key pathological feature of many chronic diseases. Pyrimidine derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[13][14]
Quantitative Data on Anti-inflammatory Activity
Table 4: In Vitro COX-2 Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | COX-2 Inhibition IC50 (µM) | Reference Compound | COX-2 Inhibition IC50 (µM) |
| 5 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
| 6 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
Data from Atatreh et al., as cited in a 2022 review.[13]
Table 5: In Vivo Anti-inflammatory Activity of Indole-Pyrimidine Hybrids
| Compound | % Inhibition of Paw Edema (4h) | % Inhibition of Paw Edema (5h) |
| 73 | 43.17 | 26.67 |
| 74 | 40.91 | 35.56 |
| 75 | 36.35 | 26.67 |
| 76 | 43.17 | 31.10 |
| Indomethacin (Standard) | 47.72 | 42.22 |
Data from Sayed et al., as cited in a 2024 review.[11]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation.
Caption: Inhibition of COX-2 by a novel pyrimidine derivative to reduce inflammation.
Experimental Protocols: Anti-inflammatory Activity
Carrageenan-Induced Rat Paw Edema Method
-
Animal Grouping: Wistar rats are divided into several groups: a control group, a standard group (receiving a known anti-inflammatory drug like Diclofenac sodium), and test groups (receiving different doses of the pyrimidine derivatives).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After 30-60 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[15]
Antimicrobial Properties of Novel Pyrimidine Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrimidine derivatives have shown significant potential as antibacterial and antifungal agents.[16][17]
Quantitative Data on Antimicrobial Activity
Table 6: Antimicrobial Activity of Thiazolo[5,4-d]pyrimidine Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| 1a | 18 | 16 | 15 | 14 |
| 1b | 17 | 15 | 16 | 15 |
| 1c | 19 | 17 | 18 | 16 |
| Ampicillin | 22 | 20 | - | - |
| Ciprofloxacin | 24 | 22 | 25 | - |
| Griseofulvin | - | - | - | 20 |
Data from Vaghasiya and Shah, 2007.[18]
Experimental Protocols: Antimicrobial Activity
Disk Diffusion Method
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar (B569324) plate.
-
Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the pyrimidine derivative and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[19]
Synthesis of Novel Pyrimidine Derivatives
A variety of synthetic methods are employed to create novel pyrimidine derivatives. The Biginelli reaction and syntheses starting from chalcones are common and versatile approaches.
General Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. ijsat.org [ijsat.org]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 12. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. proquest.com [proquest.com]
- 16. scilit.com [scilit.com]
- 17. ijpsr.com [ijpsr.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, proposed synthesis, and potential biological significance of the novel heterocyclic compound, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. This molecule integrates three key pharmacophores: a phenyl ring, a pyrimidin-2-amine core, and a 1,2,3-thiadiazole (B1210528) moiety. Drawing from established synthetic methodologies for related compounds, this document provides a comprehensive, step-by-step protocol for its laboratory preparation. Furthermore, based on the known biological activities of analogous structures, particularly as kinase inhibitors in oncology, we explore its potential therapeutic applications and delineate a representative signaling pathway that may be modulated by this compound. All quantitative data from related compounds are summarized for comparative analysis.
Introduction
The confluence of pyrimidine (B1678525) and thiadiazole moieties in a single molecular framework has been a subject of significant interest in medicinal chemistry. Pyrimidine derivatives are well-established as privileged scaffolds in drug discovery, forming the core of numerous approved drugs, particularly in oncology, due to their ability to mimic endogenous purines and interact with key biological targets such as protein kinases. Similarly, the 1,2,3-thiadiazole ring is a bioisostere of various functional groups and is known to confer a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The novel compound, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine, represents a logical extension of these research efforts, designed to leverage the synergistic potential of these pharmacophores. This guide provides a comprehensive overview of its proposed synthesis and potential biological context.
Proposed Synthesis
The synthesis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine can be envisioned through a multi-step process, leveraging established reactions for the formation of the pyrimidine and 1,2,3-thiadiazole rings. A plausible synthetic route is outlined below.
Experimental Protocols
Step 1: Synthesis of 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)prop-2-en-1-one (Chalcone Intermediate)
-
Preparation of 5-acetyl-1,2,3-thiadiazole: This starting material can be synthesized from commercially available acetylenic ketones and a sulfur source in the presence of a nitrogen donor, following established literature procedures.
-
Claisen-Schmidt Condensation:
-
To a solution of 5-acetyl-1,2,3-thiadiazole (1.0 eq) in ethanol (B145695), add benzaldehyde (B42025) (1.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium hydroxide (B78521) (2.0 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry under vacuum.
-
Recrystallize from ethanol to afford the pure chalcone (B49325) intermediate.
-
Step 2: Synthesis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
-
Cyclocondensation Reaction:
-
To a solution of the chalcone intermediate from Step 1 (1.0 eq) in 2-methoxyethanol, add guanidine (B92328) hydrochloride (1.5 eq) and sodium methoxide (B1231860) (2.0 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the final compound.
-
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Potential Biological Activity and Data of Analogs
While the biological activity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine has not been reported, the activities of structurally similar compounds suggest its potential as a kinase inhibitor with applications in oncology. The 2-aminopyrimidine (B69317) scaffold is a well-known hinge-binding motif for many protein kinases. The substitution at the 4- and 6-positions of the pyrimidine ring plays a crucial role in determining the potency and selectivity of these inhibitors.
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several analogous compounds containing pyrimidine and thiadiazole moieties against various cancer cell lines. It is important to note that these are not direct data for the title compound but serve as a reference for its potential efficacy.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Analog A | 2-((5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(p-tolyl)acetamide | MCF-7 (Breast) | 1.62 | [1] |
| Analog B | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 | [2] |
| Analog C | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [3] |
| Analog D | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [3] |
| Analog E | Spiro-acenaphthylene tethered-[4][5][6]-thiadiazole | RXF393 (Renal) | 7.01 | [7] |
| Analog F | Spiro-acenaphthylene tethered-[4][5][6]-thiadiazole | HT29 (Colon) | 24.3 | [7] |
| Analog G | Spiro-acenaphthylene tethered-[4][5][6]-thiadiazole | LOX IMVI (Melanoma) | 9.55 | [7] |
Potential Signaling Pathway Involvement
Given the prevalence of pyrimidine-based compounds as kinase inhibitors, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is hypothesized to target protein kinases involved in cell cycle regulation, such as Aurora kinases and Polo-like kinases (Plks). These kinases are often overexpressed in cancer cells and play critical roles in mitosis. Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.
The diagram below illustrates a simplified, representative signaling pathway involving Aurora A and Plk1, key regulators of the G2/M transition and mitotic progression, which are potential targets for the title compound.
Caption: Potential signaling pathway targeted by 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Conclusion
The novel compound 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine presents an intriguing scaffold for the development of new therapeutic agents, particularly in the realm of oncology. The synthetic route proposed herein is based on well-established and reliable chemical transformations, offering a clear path to its synthesis and subsequent biological evaluation. Based on the activity of structurally related molecules, this compound is a promising candidate for investigation as a kinase inhibitor. Further studies are warranted to confirm its synthesis, characterize its physicochemical properties, and elucidate its biological mechanism of action and therapeutic potential.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 5. apexbt.com [apexbt.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic Analysis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine: A Predictive Technical Guide
Disclaimer: Specific experimental data for the spectroscopic analysis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is not available in published literature. This guide provides a detailed prediction of the expected spectroscopic characteristics based on the analysis of its constituent chemical moieties. The experimental protocols described are general best practices for the analysis of novel heterocyclic compounds.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a predictive yet in-depth overview of the spectroscopic profile of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Predicted Spectroscopic Data
The structure of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine combines several key functional groups: a phenyl ring, a 2-aminopyrimidine (B69317) core, and a 1,2,3-thiadiazole (B1210528) ring. The expected spectroscopic data is a composite of the characteristic signals from each of these components.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH₂ (amino group) | 6.5 - 7.5 | Broad Singlet | Chemical shift can vary with concentration and temperature. |
| Pyrimidine-H | 7.0 - 7.5 | Singlet | The proton on the pyrimidine (B1678525) ring. |
| Phenyl-H (ortho) | 7.8 - 8.2 | Multiplet | Protons on the phenyl ring adjacent to the pyrimidine. |
| Phenyl-H (meta, para) | 7.4 - 7.7 | Multiplet | Protons on the phenyl ring. |
| Thiadiazole-H | 8.5 - 9.5 | Singlet | The proton on the 1,2,3-thiadiazole ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |
| Phenyl C (ipso) | 135 - 140 | Carbon of the phenyl ring attached to the pyrimidine. |
| Phenyl C (ortho, meta) | 128 - 130 | Aromatic carbons of the phenyl ring. |
| Phenyl C (para) | 130 - 135 | Aromatic carbon of the phenyl ring. |
| Pyrimidine C (C2) | 160 - 165 | Carbon bearing the amino group. |
| Pyrimidine C (C4) | 160 - 165 | Carbon bearing the phenyl group. |
| Pyrimidine C (C5) | 105 - 115 | Carbon between the two substituted carbons on the pyrimidine ring. |
| Pyrimidine C (C6) | 155 - 160 | Carbon bearing the thiadiazole group. |
| Thiadiazole C (C4) | 140 - 150 | Carbon of the thiadiazole ring. |
| Thiadiazole C (C5) | 150 - 160 | Carbon of the thiadiazole ring attached to the pyrimidine. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.
Table 3: Predicted Mass Spectrometry Fragmentation
| Ion | m/z (predicted) | Notes |
| [M]+• | ~281.07 | Molecular ion peak. The exact mass will depend on the isotopic composition. |
| [M-N₂]+• | ~253.07 | Loss of a nitrogen molecule from the thiadiazole ring is a characteristic fragmentation. |
| Phenyl group fragments | 77, 51 | Characteristic fragments for a monosubstituted benzene (B151609) ring. |
| Pyrimidine ring fragments | Various | Fragmentation of the pyrimidine ring can lead to a complex pattern of smaller ions. |
Predicted Fourier-Transform Infrared (FT-IR) Spectral Data
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted FT-IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region.[1][2][3] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds in aromatic rings.[4] |
| C=N Stretch (Pyrimidine/Thiadiazole) | 1550 - 1650 | Medium to Strong | Stretching vibrations of the carbon-nitrogen double bonds in the heterocyclic rings.[5] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Stretching vibrations of the carbon-carbon double bonds in the phenyl and pyrimidine rings.[4] |
| C-N Stretch (Amine) | 1250 - 1350 | Medium to Strong | Stretching vibration of the carbon-nitrogen single bond of the amino group.[1] |
| Aromatic C-H Bend | 690 - 900 | Strong | Out-of-plane bending vibrations of the C-H bonds on the phenyl and pyrimidine rings. |
Generic Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a novel heterocyclic compound like 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[6][7]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.[7]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time).
-
Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of ¹³C.[8]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The choice of solvent depends on the ionization technique to be used (e.g., ESI, APCI).
-
-
Data Acquisition:
-
Choose an appropriate ionization method. Electrospray ionization (ESI) is common for polar, non-volatile compounds.
-
Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
For high-resolution mass spectrometry (HRMS), use a suitable analyzer such as a time-of-flight (TOF) or Orbitrap to obtain accurate mass measurements.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]+• or [M+H]+).
-
Analyze the fragmentation pattern to gain structural information.
-
Use the accurate mass from HRMS to determine the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (for solid samples):
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the KBr pellet or the ATR accessory into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis:
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel chemical compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. uwyo.edu [uwyo.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide on the Potential Biological Targets of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine and Structurally Related Compounds
The N-phenylpyrimidin-2-amine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The thiadiazole ring system is also a versatile heterocycle known for a wide range of pharmacological activities, including anticancer properties.[3][4] The 1,3,4-thiadiazole (B1197879) ring, in particular, is considered a bioisostere of pyrimidine (B1678525) and can interfere with DNA replication processes.[5][6] The combination of these structural motifs in 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine suggests a strong potential for interaction with various biological targets, primarily within the protein kinase family.
Potential Biological Targets
Based on the biological activities of structurally similar compounds, the primary potential biological targets for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine are protein kinases involved in cell cycle regulation and signal transduction.
Aurora Kinases
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[7] Their overexpression is common in many cancers, making them attractive targets for anticancer drug development.[8] Phenyl-pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora kinases.[8]
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that control the progression of the cell cycle.[9] Dysregulation of CDK activity is a hallmark of cancer. The phenyl-pyrimidin-2-amine scaffold is a core component of several CDK inhibitors, targeting CDK4/6, CDK2, and CDK9.[2]
Other Potential Kinase Targets
Derivatives of the phenyl-pyrimidin-2-amine and thiadiazole scaffolds have also shown inhibitory activity against a range of other protein kinases, including:
-
c-Met: A receptor tyrosine kinase involved in cell proliferation, motility, and invasion.[10]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): A receptor tyrosine kinase implicated in hepatocellular carcinoma.[11]
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell development and signaling.[12]
-
Polo-like kinase 4 (PLK4): A serine/threonine kinase that regulates centriole duplication.[13]
-
Janus Kinase 2 (JAK2): A tyrosine kinase involved in cytokine signaling.[2]
-
Epidermal Growth Factor Receptor (EGFR) and HER-2: Receptor tyrosine kinases that are frequently overexpressed in various cancers.[5]
Quantitative Data
The following tables summarize the inhibitory activities of representative compounds structurally related to 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Table 1: Inhibitory Activity of Phenyl-pyrimidin-2-amine Derivatives against various Kinases
| Compound Class | Target Kinase | Activity Metric | Value |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A | Kᵢ | 8.0 nM[2] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora B | Kᵢ | 9.2 nM[2] |
| Pyrazolo[3,4-b]pyridine derivative | CDK2/CycA | IC₅₀ | 0.22 µM[2] |
| Pyrazolo[3,4-b]pyridine derivative | CDK9/CycT | IC₅₀ | 0.16 µM[2] |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | JAK2 | IC₅₀ | 5 nM[2] |
| N-phenylpyrimidin-2-amine derivative | c-Met | IC₅₀ | 15.0 nM[10] |
| Pyrimidin-2-amine derivative | PLK4 | IC₅₀ | 0.0067 µM[13] |
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value |
| 2-phenylamino-5-aryl-1,3,4-thiadiazole | MCF-7 (Breast) | IC₅₀ | 120 - 160 µM[14] |
| 2-phenylamino-5-aryl-1,3,4-thiadiazole | MDA-MB-231 (Breast) | IC₅₀ | 70 - 170 µM[14] |
| 5-phenyl-substituted 1,3,4-thiadiazole-2-amine | MDA MB-231 (Breast) | - | Significant Activity[14] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | IC₅₀ | 2.44 µM[6] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | IC₅₀ | 23.29 µM[6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified kinase enzyme. Specific conditions may need to be optimized for each kinase.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[15]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 27°C) to allow for inhibitor-enzyme binding.[15]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.[16]
-
Stop the reaction by adding a stop solution (e.g., EDTA) or the detection reagent.
-
Follow the detection protocol for the chosen assay format to measure kinase activity (e.g., luminescence for ADP-Glo™).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay for Aurora Kinase Inhibition (Phospho-Histone H3 Assay)
This assay measures the inhibition of Aurora B kinase activity in cells by quantifying the phosphorylation of its substrate, Histone H3 at Serine 10 (pH3S10).[17]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dose range of the test inhibitor for a specified time (e.g., 1-24 hours).[17] Include a vehicle control (DMSO).
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the anti-phospho-Histone H3 (Ser10) primary antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and the nuclear stain.
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the intensity of the phospho-Histone H3 signal within the nucleus of each cell.
-
Determine the concentration-dependent inhibition of Histone H3 phosphorylation to calculate the IC₅₀ value.
Signaling Pathways and Logical Relationships
Aurora Kinase Signaling Pathway
Aurora kinases are crucial for the proper execution of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome-microtubule attachments and cytokinesis.
CDK4/6-Cyclin D Signaling Pathway
The CDK4/6-Cyclin D complex is a key driver of the G1 to S phase transition in the cell cycle. Mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4/6. The active complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication.[18][19]
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing a kinase inhibitor involves a series of in vitro and cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Screening of Thiadiazolyl Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of thiadiazolyl pyrimidine (B1678525) compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Due to their structural similarity to endogenous purines, these compounds are recognized for their diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document outlines the key methodologies for synthesis and biological evaluation, presents quantitative data from various studies, and visualizes relevant biological pathways and experimental workflows.
Synthesis of Thiadiazolyl Pyrimidine Derivatives
The synthesis of thiadiazolyl pyrimidine compounds often involves multi-step reactions. A common approach is the cyclocondensation of a thiadiazole-containing intermediate with a pyrimidine precursor.[4]
General Synthetic Protocol:
A representative synthetic route involves the reaction of substituted chalcones with thiourea (B124793) in the presence of a base like potassium hydroxide (B78521) to form a dihydropyrimidine-2-thione. This intermediate can then be further modified. For instance, S-alkylation can be achieved by reacting the thione with an appropriate halo-ester.[4] Subsequent reactions, such as treatment with benzoyl chloride followed by reaction with sodium hypochlorite, ammonia, and sodium hydroxide, can lead to the formation of the fused[5][6][7]thiadiazolo[4,5-a]pyrimidine ring system.[4]
Another strategy involves the reaction of hydrazonoyl halides with pyrimidine derivatives to construct the thiadiazole ring onto the pyrimidine core.[5] The specific reagents and reaction conditions can be varied to produce a library of derivatives with diverse substitutions for structure-activity relationship (SAR) studies.
In Vitro Anticancer Screening
Thiadiazolyl pyrimidine derivatives have shown promising cytotoxic properties against a range of cancer cell lines.[1][3] The preliminary anticancer evaluation is typically performed using cell viability assays.
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[8]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[6][8]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of the synthesized thiadiazolyl pyrimidine compounds for a specified period (e.g., 24 or 48 hours).[2][8]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 3-4 hours.[8]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Table 1: Anticancer Activity of Selected Thiadiazolyl Pyrimidine and Related Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14a-c | MCF-7 (Breast) | 2.32 - 8.35 | [1] |
| 14a-c | HepG2 (Liver) | 2.32 - 8.35 | [1] |
| 22d | MCF-7 (Breast) | 1.52 | [1] |
| 22d | HCT-116 (Colon) | 10.3 | [1] |
| 40a-m | HT-1080, A-549, MCF-7, MDA-MB 231 | 16.12 - 61.81 | [1] |
| 7i | MGC-803 (Gastric) | 4.64 | [9] |
| 7i | HGC-27 (Gastric) | 5.07 | [9] |
| 12a | HepG2 (Liver) | 1.19 | [10] |
| 12a | MCF-7 (Breast) | 3.4 | [10] |
| 16a, 16b, 17a, 17b | MCF-7 (Breast) | 5.69 - 9.36 | [11] |
Signaling Pathways in Cancer Targeted by Thiadiazole Derivatives
Several studies suggest that 1,3,4-thiadiazole (B1197879) derivatives can interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[12]
In Vitro Antimicrobial Screening
Thiadiazolyl pyrimidine compounds have also been investigated for their activity against various microbial pathogens.[5][13] Preliminary screening is often conducted using agar (B569324) diffusion methods, followed by the determination of the minimum inhibitory concentration (MIC).
Experimental Protocol: Agar Diffusion Method
-
Microbial Culture: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are revived in a suitable broth medium.[14]
-
Plate Preparation: Agar plates are prepared, and a standardized inoculum of the microbial culture is spread evenly over the surface.[14]
-
Compound Application: Wells are made in the agar, and a specific concentration of the test compound dissolved in a suitable solvent (like DMSO) is added to each well.[14] A standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
-
Serial Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]
Table 2: Antimicrobial Activity of Selected Thiadiazolyl Pyrimidine and Related Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4a | A. fumigatus | 15.6 | - | [15] |
| 4a | P. italicum | 16.3 | - | [15] |
| 2 | E. faecalis | - | 2 | [13] |
| 2 | E. faecium | - | 1 | [13] |
Enzyme Inhibition Assays
A significant portion of the biological activities of thiadiazole-based compounds stems from their ability to inhibit specific enzymes.[16]
General Experimental Workflow for Enzyme Inhibition Assays
The following diagram outlines the typical workflow for an in vitro enzyme inhibition assay.[16]
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay is relevant for screening compounds for potential antidiabetic activity.[16]
-
Reagent Preparation: Prepare solutions of α-glucosidase, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8), and the test compounds.[16]
-
Assay Procedure:
-
Add the thiadiazolyl pyrimidine compound dilutions to the wells of a 96-well plate.[16]
-
Add the α-glucosidase solution to each well.[16]
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).[16]
-
Initiate the reaction by adding the pNPG substrate solution.[16]
-
Incubate at 37°C for a defined time (e.g., 30 minutes).[16]
-
Stop the reaction by adding a stop solution, such as 0.1 M sodium carbonate.[16]
-
-
Data Acquisition and Analysis: Measure the absorbance of the product (p-nitrophenol) and calculate the percentage of enzyme inhibition to determine the IC50 value.[16]
Conclusion
The preliminary screening of thiadiazolyl pyrimidine compounds has revealed their significant potential as a versatile scaffold for the development of new therapeutic agents. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of these compounds for their anticancer, antimicrobial, and enzyme inhibitory activities. Further investigation into the structure-activity relationships and mechanisms of action of promising lead compounds is warranted to advance their development towards clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anticancer activity of novel pyrimidine and pyrimidine-thiadiazole hybrid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents | MDPI [mdpi.com]
- 9. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bepls.com [bepls.com]
- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
"structure-activity relationship of pyrimidine-based inhibitors"
An In-depth Technical Guide on the Structure-Activity Relationship of Pyrimidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad range of biological activities.[1][2] As a fundamental component of nucleic acids (uracil, thymine, and cytosine), the pyrimidine ring is a privileged structure that can effectively interact with various biological targets, often by mimicking endogenous molecules.[1][2] This inherent biocompatibility and synthetic tractability have made pyrimidine derivatives a major focus in the development of novel inhibitors, particularly in the field of oncology.[3][4]
Pyrimidine-based compounds have demonstrated significant potential as inhibitors of various enzymes, including protein kinases, proteases, and enzymes involved in metabolic pathways.[5][6][7] Their ability to act as ATP mimetics has led to the successful development of numerous kinase inhibitors that target signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8][9] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrimidine-based inhibitors, details key experimental protocols for their evaluation, and visualizes relevant signaling pathways and workflows.
Structure-Activity Relationship (SAR) of Pyrimidine-Based Inhibitors
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1][2] Medicinal chemists have extensively explored these modifications to optimize potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitors
Kinases are a major class of targets for pyrimidine-based inhibitors due to the structural similarity of the pyrimidine core to the adenine (B156593) ring of ATP, allowing them to bind to the ATP-binding pocket of these enzymes.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, making it a prime therapeutic target.[8] Fused pyrimidine systems have shown high efficacy in inhibiting EGFR activity.[8] The SAR of these inhibitors often revolves around substitutions at the C4 and C5 positions of the pyrimidine ring, which can enhance inhibitory activity.[8]
Table 1: SAR of Pyrimidine-Based EGFR Inhibitors
| Compound ID | R1 (C4-position) | R2 (C5-position) | Target | IC50 (nM) | Reference |
| A1 | Anilino | - | EGFRL858R/T790M | 13 | [10] |
| B1 | 4-((4-methoxy-3-(N-methyl-N-(pyridin-2-yl)amino)phenyl)amino) | Acrylamide | EGFRL858R/T790M | 0.087 (µM) | [10] |
| B7 | 4-((4-methoxy-3-(N-methyl-N-(pyridin-2-yl)amino)phenyl)amino) | Acrylamide | EGFRL858R/T790M | 0.023 (µM) | [10] |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[11] Pyrimidine derivatives have been developed as potent CDK inhibitors.
Table 2: SAR of Pyrimidine-Based CDK Inhibitors
| Compound ID | R-group Modifications | Target | IC50 (nM) | Reference |
| Compound 117 | Not specified in abstract | CDK4/6 | Not specified in abstract | [11] |
| Deuterated Pyrimidines | Deuterated substituents | CDKs | - | [11] |
Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Table 3: SAR of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound ID | Scaffold | Target | IC50 (nM) | Reference |
| Compound 13 | 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine | Aurora A | < 200 | [12] |
Inhibitors of Metabolic Enzymes
Pyrimidine derivatives also target enzymes involved in critical metabolic pathways, such as pyrimidine biosynthesis.
Dihydropyrimidine Dehydrogenase (DPYD) Inhibitors
DPYD is the rate-limiting enzyme in the catabolism of pyrimidines and fluoropyrimidine-based chemotherapeutics like 5-fluorouracil (B62378) (5-FU).[7] Inhibition of DPYD can enhance the efficacy of these drugs.[7]
Table 4: SAR of Pyrimidine-2,4-dione DPYD Inhibitors
| Compound Class | Key Structural Feature | Target | Inhibition Potency | Reference |
| Pyrimidine-2,4-diones | Core scaffold | DPYD | Varies with substitution | [7] |
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.[13] Inhibition of this pathway can deplete the intracellular pyrimidine pool, leading to cell cycle arrest.[13]
Table 5: SAR of Pyrimidine Biosynthesis Inhibitors
| Compound ID | Target | IC50 (nM) | Reference |
| Manitimus | DHODH | - | [13] |
| Brequinar | DHODH | - | [14] |
| DD264 | Pyrimidine Biosynthesis | - | [14] |
Signaling Pathways Targeted by Pyrimidine-Based Inhibitors
Pyrimidine-based inhibitors exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[8] Aberrant activation of this pathway is a common event in many cancers.[8] Pyrimidine-based inhibitors can block this pathway by competing with ATP for the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
Caption: EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs.
De Novo Pyrimidine Biosynthesis Pathway
The de novo pyrimidine biosynthesis pathway is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[15] Cancer cells often have an increased demand for nucleotides to support their rapid proliferation, making this pathway an attractive therapeutic target.[16] Inhibitors targeting enzymes like DHODH can effectively block this pathway.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by targeting DHODH.
Experimental Protocols
Evaluating the efficacy and mechanism of action of pyrimidine-based inhibitors requires a variety of in vitro assays. The following are detailed protocols for some of the key experiments.
Protocol 1: MTT Cell Proliferation Inhibition Assay
This assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[17]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds.[17]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[17]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[17]
Protocol 2: In Vitro Fluorescence-Based Protease Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific protease.
Materials:
-
Target Protease
-
Novel Pyrimidine-Based Inhibitor (stock solution in DMSO)
-
Fluorogenic Protease Substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the target protease and prepare serial dilutions of the inhibitor in assay buffer. The final DMSO concentration should be below 1%. Prepare the fluorogenic substrate solution.[18]
-
Assay Setup: In a 96-well plate, add 50 µL of the diluted inhibitor solutions to the appropriate wells.[18]
-
Enzyme Addition and Pre-incubation: Add 50 µL of the diluted target protease to all wells except the negative control. Pre-incubate at room temperature for 15-30 minutes.[18]
-
Initiate Reaction: Add 50 µL of the fluorogenic substrate solution to all wells.[18]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a pyrimidine derivative on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695), cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for 24-48 hours.[17]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using appropriate software.
Experimental Workflow for Inhibitor Evaluation
The general workflow for evaluating a novel pyrimidine-based inhibitor involves a series of in vitro and cell-based assays.
Caption: A typical experimental workflow for the evaluation of novel pyrimidine-based inhibitors.
Conclusion
The pyrimidine scaffold continues to be a highly valuable framework in the design and development of potent and selective inhibitors for various therapeutic targets. The extensive research into the structure-activity relationships of pyrimidine derivatives has provided crucial insights for optimizing their biological activity. The experimental protocols and an understanding of the targeted signaling pathways outlined in this guide serve as a foundational resource for researchers in the field. Future efforts will likely focus on the development of dual-target or multi-target pyrimidine-based inhibitors to overcome drug resistance and improve therapeutic outcomes in complex diseases like cancer.[3]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Exploratory Studies on 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine: A Conceptual Framework
Disclaimer: The following technical guide is a conceptual framework based on established synthetic methodologies and biological evaluation protocols for structurally related compounds. As of the latest literature review, specific experimental data for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine has not been published. This document is intended for researchers, scientists, and drug development professionals as a hypothetical exploration of its potential synthesis, biological activities, and evaluation methods.
Introduction
Hybrid molecules incorporating multiple pharmacophores represent a promising strategy in drug discovery, often leading to compounds with enhanced potency and novel mechanisms of action. The pyrimidine (B1678525) scaffold is a well-established core in numerous clinically approved drugs, known for its role in kinase inhibition and other biological activities.[1] Similarly, the 1,2,3-thiadiazole (B1210528) ring is a bioisostere of other aromatic systems and is found in compounds with a wide array of pharmacological properties, including anticancer and antifungal activities.[2][3] This guide outlines a hypothetical exploratory study on the novel hybrid compound, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine, proposing a synthetic route and a cascade of in vitro assays to elucidate its potential as a therapeutic agent, particularly as a kinase inhibitor for oncology applications.
Proposed Synthesis
A plausible synthetic route for the target compound involves a multi-step process, beginning with the synthesis of the core pyrimidine and thiadiazole intermediates, followed by their coupling.
Experimental Protocol: Synthesis of 4-Phenyl-6-chloro-pyrimidin-2-amine (Intermediate 3)
-
Step 1: Synthesis of 1-Phenyl-3-(dimethylamino)prop-2-en-1-one (Intermediate 1)
-
To a solution of acetophenone (B1666503) (1.0 eq) in dimethylformamide (DMF, 5.0 eq), add DMF-dimethyl acetal (B89532) (DMF-DMA, 1.2 eq).
-
Heat the reaction mixture under reflux for 16-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After cooling, add the reaction mixture to ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enaminone.
-
-
Step 2: Synthesis of 4-Phenyl-pyrimidin-2-amine (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) and guanidine (B92328) hydrochloride (1.1 eq) in ethanol (B145695).
-
Add a solution of sodium ethoxide (1.2 eq) in ethanol dropwise.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction, neutralize with acetic acid, and remove the solvent in vacuo.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the 2-aminopyrimidine (B69317) derivative.
-
-
Step 3: Chlorination to 4-Phenyl-6-chloro-pyrimidin-2-amine (Intermediate 3)
-
Suspend Intermediate 2 (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).
-
Heat the mixture at 100°C for 4-6 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry to yield the chlorinated intermediate.
-
Experimental Protocol: Synthesis of 5-(Tributylstannyl)-1,2,3-thiadiazole (Intermediate 5)
-
Step 1: Synthesis of Ethynyltributylstannane Hydrazone
-
React ethynyltributylstannane with hydrazine (B178648) hydrate (B1144303) in ethanol at room temperature to form the corresponding hydrazone.
-
-
Step 2: Hurd-Mori Cyclization to 5-(Tributylstannyl)-1,2,3-thiadiazole (Intermediate 5)
-
Dissolve the hydrazone from the previous step in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C and add thionyl chloride (SOCl₂, 2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and purify by chromatography to yield the stannylated thiadiazole.
-
Experimental Protocol: Final Coupling Reaction
-
Stille Coupling to Synthesize 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine (Target Compound)
-
To a solution of 4-Phenyl-6-chloro-pyrimidin-2-amine (Intermediate 3, 1.0 eq) and 5-(Tributylstannyl)-1,2,3-thiadiazole (Intermediate 5, 1.2 eq) in anhydrous dioxane, add Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 100°C for 24 hours under an argon atmosphere.
-
After cooling, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography (silica gel, methanol/dichloromethane gradient) to obtain the final compound.
-
Proposed Biological Evaluation
Based on the prevalence of pyrimidine derivatives as kinase inhibitors, the initial biological evaluation of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine would focus on its anticancer and kinase inhibitory potential.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general framework for measuring kinase activity by quantifying the amount of ATP consumed.[4][5]
-
Reagents and Materials:
-
Recombinant human kinases (e.g., EGFR, HER2, VEGFR-2).
-
Kinase-specific substrates.
-
Test compound dissolved in DMSO.
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound solution, the specific kinase, and its substrate.
-
Include positive (kinase + substrate + ATP, no inhibitor) and negative (substrate + ATP, no kinase) controls.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Protocol: Cell Proliferation Inhibition Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6]
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
96-well plates.
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Hypothetical Data Presentation
The following tables present hypothetical data for the target compound against selected kinases and cancer cell lines for illustrative purposes.
Table 1: Hypothetical In Vitro Kinase Inhibitory Activity
| Compound | Kinase | IC₅₀ (nM) |
| Target Compound | EGFR | 85 |
| Target Compound | HER2 | 120 |
| Target Compound | VEGFR-2 | 55 |
| Reference Inhibitor | Sorafenib | 90 (VEGFR-2) |
Table 2: Hypothetical Anti-proliferative Activity
| Compound | Cell Line | GI₅₀ (µM) |
| Target Compound | MCF-7 (Breast) | 7.5 |
| Target Compound | HepG2 (Liver) | 12.2 |
| Target Compound | A549 (Lung) | 9.8 |
| Reference Drug | Doxorubicin | 0.8 (MCF-7) |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic route for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
References
Application Notes and Protocols for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is not extensively available in public literature. The following application notes and protocols are based on the known biological activities of structurally related pyrimidine (B1678525) and thiadiazole derivatives and are intended to serve as a comprehensive guide for the initial investigation of this compound.
Introduction
4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that incorporates both a pyrimidine and a 1,2,3-thiadiazole (B1210528) moiety. Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties. The 1,3,4-thiadiazole (B1197879) nucleus is also a prominent scaffold in medicinal chemistry, known for its diverse pharmacological effects, including anticancer activity. The combination of these two pharmacophores suggests that 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine holds potential as a therapeutic agent, particularly in oncology. This document provides detailed protocols for evaluating its efficacy in cell culture.
Hypothesized Mechanism of Action
Based on the activities of related compounds, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is postulated to exert its effects through the inhibition of protein kinases that are critical for cell cycle progression and proliferation. Many pyrimidine derivatives function as ATP-competitive inhibitors of kinases. The thiadiazole moiety can enhance the compound's ability to cross cellular membranes and interact with biological targets. A plausible mechanism of action is the inhibition of a kinase signaling pathway, leading to cell cycle arrest and apoptosis.
Data Presentation: Representative Anti-proliferative Activity
The following table summarizes hypothetical IC50 values for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine against common cancer cell lines. These values are for illustrative purposes and should be experimentally determined.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HeLa | Cervical Cancer | 7.9 |
| LoVo | Colon Adenocarcinoma | 15.4 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the compound's effect on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, LoVo)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the compound's ability to inhibit a specific kinase in a cell-free system.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of the compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The pyrimidine and thiadiazole moieties are important pharmacophores in the development of novel anticancer agents. The provided protocols offer a robust framework for the initial in vitro evaluation of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. Further investigations into its specific molecular targets and in vivo efficacy are warranted to fully elucidate its therapeutic potential.
"protocol for dissolving 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine for assays"
Application Notes and Protocols for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is a heterocyclic compound with potential applications in pharmacological research, particularly in areas such as anticancer and anti-inflammatory studies, given the known biological activities of pyrimidine (B1678525) and thiadiazole derivatives.[1][2][3] Proper dissolution of this compound is a critical first step for accurate and reproducible results in various in vitro and in vivo assays. This document provides a detailed protocol for the dissolution of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine for use in biological assays, based on established methodologies for structurally related compounds.
Data Presentation: Solubility of Structurally Related Compounds
| Compound Class | Solvent(s) Used for Dissolution/Recrystallization | Assay Type | Reference |
| Pyrimidine Derivatives | Dimethyl sulfoxide (B87167) (DMSO) | Cytotoxicity Assays | [4] |
| Pyrimidine Derivatives | Ethanol, Ethyl Acetate | Recrystallization | [5] |
| 1,3,4-Thiadiazole Derivatives | Dimethyl sulfoxide (DMSO) | Antimicrobial and Anticancer Assays | [3] |
| Pyrimidine Derivatives | Dichloromethane/Methanol, Ethyl Acetate/Hexane | Column Chromatography | [6] |
| Pyrimidine Derivatives | Anhydrous Toluene, Anhydrous Acetonitrile | Synthesis | [7] |
Experimental Protocol: Dissolution of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine for Assays
This protocol provides a general procedure for dissolving 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine to prepare a stock solution for use in biological assays. It is recommended to perform a small-scale solubility test first to determine the optimal solvent and concentration.
Materials and Reagents:
-
4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Water bath or sonicator
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh the required amount of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution (assuming a molecular weight of approximately 283.3 g/mol ), weigh 2.83 mg of the compound.
-
Adding the Solvent: Add the appropriate volume of high-purity DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle heating in a water bath (37°C) for 10-15 minutes or sonication for 5-10 minutes can be applied. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization (Optional but Recommended for Cell-Based Assays): If the stock solution is to be used in sterile cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions:
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Therefore, the stock solution must be serially diluted in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Intermediate Dilution (Optional): Prepare an intermediate dilution of the stock solution in cell culture medium or buffer. For example, dilute the 10 mM stock solution 1:100 in medium to get a 100 µM solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the assay wells to reach the final desired concentration. For instance, to achieve a final concentration of 1 µM in a 100 µL final assay volume, add 1 µL of the 100 µM intermediate solution.
Mandatory Visualization
Caption: Workflow for dissolving 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Safety Precautions:
-
Always handle the compound and solvents in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine and DMSO before handling.
Disclaimer: This protocol is a general guideline based on the properties of similar chemical structures. The optimal dissolution conditions may vary and should be determined experimentally for the specific batch of the compound and the intended application.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]
- 4. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
"application of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine in cancer research"
Application Notes: 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
Note on Current Research Status: As of this writing, a specific investigation into the anticancer properties of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine has not been reported in peer-reviewed literature. However, its core structural motifs—N-phenyl-pyrimidin-2-amine and a thiadiazole ring—are features of numerous compounds extensively studied in cancer research.[1][2] These related molecules have shown potent activity against a variety of cancer-related targets.
This document provides a summary of the activities of these structurally similar compounds to serve as a guide for researchers interested in evaluating 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine as a potential anticancer agent. The primary targets of analogous compounds include protein kinases crucial for cell cycle regulation and survival signaling.[3][4][5]
Potential Mechanisms of Action Based on Structural Analogs:
-
Kinase Inhibition: The N-phenyl-pyrimidin-2-amine scaffold is a well-established "hinge-binding" motif that mimics ATP, enabling it to inhibit a wide range of protein kinases.[5][6] Structurally related molecules have been shown to be potent inhibitors of:
-
Aurora Kinases (A and B): These are critical serine/threonine kinases that regulate mitosis. Inhibition leads to mitotic failure, polyploidy, and subsequent apoptotic cell death.[7][8] A lead compound from this class, CYC116, has entered clinical trials.[8]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in cancer.[9][10][11] Several pyrimidine (B1678525) and thiadiazole derivatives have been developed as inhibitors of this pathway.[12]
-
Other Kinases: Related pyrimidine structures have also shown inhibitory activity against c-Met, Polo-like kinase 4 (PLK4), and Cyclin-Dependent Kinases (CDKs), all of which are validated targets in oncology.[3][13][14]
-
-
Induction of Apoptosis: Many thiadiazole-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[12][15] This is often a downstream consequence of inhibiting key survival pathways like PI3K/Akt or causing catastrophic errors during cell division (mitotic catastrophe) via Aurora kinase inhibition.
Given these precedents, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is a rational candidate for screening as a kinase inhibitor, with a high potential for activity against cell cycle and survival pathways.
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activity of compounds that are structurally related to 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Table 1: Activity of Pyrimidine Derivatives as Kinase Inhibitors
| Compound Class/Example | Target Kinase(s) | Potency (IC₅₀ / Kᵢ) | Cell Line(s) | Reference |
|---|---|---|---|---|
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) | Aurora A / Aurora B | Kᵢ = 8.0 nM / 9.2 nM | Various cancer cell lines | [8] |
| Furo[2,3-d]pyrimidine (B11772683) Derivative (10b) | PI3Kα / PI3Kβ / AKT | IC₅₀ = 0.175 / 0.071 / 0.411 µM | Breast (HS 578T) | [10] |
| N-phenylpyrimidin-2-amine Derivative (34a) | c-Met Kinase | IC₅₀ = 15.0 nM | PC-3, Panc-1, HepG2, etc. | [3] |
| Pyrimidin-2-amine Derivative (8h) | PLK4 | IC₅₀ = 0.0067 µM | MCF-7, MDA-MB-231 |[14] |
Table 2: Cytotoxic Activity (IC₅₀ / GI₅₀) of Related Thiadiazole & Pyrimidine Derivatives
| Compound Class/Example | Cell Line | Cell Type | Potency (µM) | Reference |
|---|---|---|---|---|
| Indazol-Pyrimidine Derivative (4f) | MCF-7 | Breast Cancer | IC₅₀ = 1.629 | [13] |
| 1,3,4-Thiadiazole-Cinnamic Acid Derivative | MCF-7 | Breast Cancer | IC₅₀ = 0.28 µg/mL | [16] |
| 1,3,4-Thiadiazole-Cinnamic Acid Derivative | A549 | Lung Cancer | IC₅₀ = 0.52 µg/mL | [16] |
| 5-aryl-1,2,3-thiadiazole Derivative (8l) | Panc-1 | Pancreatic Cancer | IC₅₀ = 12.22 | [17] |
| 5-aryl-1,2,3-thiadiazole Derivative (8l) | Huh-7 | Liver Cancer | IC₅₀ = 10.11 | [17] |
| Furo[2,3-d]pyrimidine Derivative (10b) | HS 578T | Breast Cancer | GI₅₀ = 1.51 |[10] |
Experimental Protocols
The following are generalized protocols based on methodologies used to evaluate structurally similar compounds. They can be adapted to test the biological activity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a framework for measuring the ability of a test compound to inhibit a specific kinase (e.g., Aurora A, PI3Kα).
Materials:
-
Recombinant human kinase (e.g., Aurora A)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test Compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (varies by kinase, typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle control).
-
Reaction Setup: To each well of a 384-well plate, add the components in the following order:
-
2.5 µL of diluted test compound or vehicle control.
-
5 µL of a solution containing the kinase and substrate in assay buffer.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the logarithm of compound concentration to determine the IC₅₀/GI₅₀ value.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a potential experimental workflow and the key signaling pathways that may be modulated by a compound like 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine, based on its structural features.
Caption: Proposed workflow for evaluating a novel anticancer compound.
Caption: Inhibition of the Aurora Kinase pathway leading to apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 4-Methyl-N-phenylpyrimidin-2-amine | 53112-26-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bepls.com [bepls.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for conducting preclinical in vivo studies on the novel compound 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. Given the structural similarities to other pyrimidine (B1678525) derivatives with demonstrated biological activity, the primary focus of these protocols is to evaluate its potential as an anticancer agent.[1][2][3] Pyrimidine-based compounds have been identified as inhibitors of various kinases involved in cell cycle regulation and signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and PI3K/mTOR.[4][5] Therefore, the experimental design outlined below is tailored to assess the anti-tumor efficacy, pharmacokinetic profile, and potential mechanism of action in relevant cancer models.
Hypothetical Signaling Pathway of Action
Based on the common mechanisms of related pyrimidine derivatives, a plausible signaling pathway for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine could involve the inhibition of key kinases in the PI3K/mTOR and MAPK pathways, which are frequently dysregulated in cancer. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.
Caption: Hypothetical signaling pathway for the compound.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a xenograft study to evaluate the in vivo antitumor efficacy of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine using a human cancer cell line implanted in immunocompromised mice.[6][7]
1. Cell Line and Animal Models:
-
Cell Line: MCF-7 (human breast adenocarcinoma) or HCT116 (human colon cancer) are suggested based on the activity of similar pyrimidine compounds.[1] Cells should be maintained in appropriate media and confirmed to be free of mycoplasma.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are recommended.[7]
2. Experimental Workflow:
Caption: Xenograft study experimental workflow.
3. Detailed Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in serum-free medium or Matrigel at a concentration of 5 x 10^7 cells/mL. Cell viability should be >90%.[6]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[7]
-
Tumor Monitoring and Randomization: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[7] When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[8]
-
Drug Formulation and Administration:
-
Vehicle Control: e.g., 0.5% carboxymethylcellulose (CMC) in saline.
-
Test Compound: Prepare suspensions of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine in the vehicle at low dose (e.g., 25 mg/kg) and high dose (e.g., 50 mg/kg).
-
Positive Control: A standard-of-care agent for the chosen cancer type (e.g., Doxorubicin for breast cancer).
-
Administer treatments daily via oral gavage (PO) or intraperitoneal (IP) injection for 21 days.
-
-
Endpoint and Data Collection:
-
Continue monitoring tumor volume and body weight throughout the study.[7]
-
The study endpoint is reached when tumors in the control group exceed a predetermined size (e.g., 1500 mm³) or after the treatment period.
-
Euthanize mice and collect blood, tumors, and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 2: Pharmacokinetic (PK) Study
This protocol outlines a study to determine the pharmacokinetic properties of the compound in mice.[9][10]
1. Animal Model and Dosing:
-
Animal Model: CD-1 or C57BL/6 mice (male or female, 8-10 weeks old).[11]
-
Dosing:
-
Intravenous (IV): 2 mg/kg in a suitable solubilizing vehicle.
-
Oral (PO): 10 mg/kg in a suspension.
-
2. Experimental Workflow:
Caption: Pharmacokinetic study workflow.
3. Detailed Methodology:
-
Drug Administration: Administer the compound via tail vein injection (IV) or oral gavage (PO).
-
Blood Sampling: Collect blood samples (e.g., 30 µL) via submandibular or saphenous vein bleeding at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]
-
Sample Processing: Collect blood into heparinized tubes, centrifuge to separate plasma, and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical Antitumor Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Compound (Low Dose) | 25 | 625 ± 90 | 50 | -1.0 |
| Compound (High Dose) | 50 | 312 ± 65 | 75 | -4.5 |
| Positive Control | Varies | 250 ± 50 | 80 | -8.0 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (ng*h/mL) | 2500 | 4000 |
| T½ (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 32 |
Conclusion
These protocols provide a robust framework for the in vivo evaluation of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. The proposed xenograft model will be instrumental in determining its anticancer efficacy, while the pharmacokinetic study will provide essential information on its absorption, distribution, metabolism, and excretion (ADME) properties.[10] The outcomes of these studies will be critical for the further development of this compound as a potential therapeutic agent.
References
- 1. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pk/bio-distribution | MuriGenics [murigenics.com]
- 11. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to measuring the efficacy of the novel compound, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. Based on the chemical structure, which combines a pyrimidine (B1678525) core with phenyl and thiadiazole moieties, this compound is hypothesized to possess anticancer properties, potentially through the inhibition of key cellular signaling pathways, such as those regulated by protein kinases. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3] Similarly, thiadiazole derivatives have been extensively explored for their cytotoxic properties.[4][5][6] Furthermore, related N-phenyl-pyrimidin-2-amine structures have been identified as potent inhibitors of protein kinases, such as Aurora kinases and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and are often dysregulated in cancer.[7][8]
These application notes outline a systematic approach to characterizing the efficacy of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine, beginning with in vitro biochemical assays to identify its molecular target, followed by cell-based assays to determine its effect on cancer cell viability, and culminating in in vivo studies to assess its anti-tumor activity in a physiological context.
Hypothetical Signaling Pathway and Point of Intervention
Many pyrimidine-based inhibitors target protein kinases involved in cell cycle regulation and proliferation. A plausible mechanism of action for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is the inhibition of a key protein kinase, such as a cyclin-dependent kinase (CDK) or an Aurora kinase, thereby arresting the cell cycle and inducing apoptosis in cancer cells. The diagram below illustrates a simplified signaling pathway and the potential point of intervention for the compound.
Caption: Hypothetical signaling pathway showing the inhibition of a Cyclin/CDK complex.
Experimental Workflow
A tiered approach is recommended to efficiently evaluate the efficacy of the compound. The workflow starts with broad screening and progresses to more specific and complex model systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide to assessing the cytotoxic potential of the novel compound, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. Given the presence of the thiadiazole and pyrimidine (B1678525) moieties, which are common in pharmacologically active agents, a thorough in vitro evaluation of its effect on cell viability and the mechanism of cell death is crucial.[1][2] This guide details protocols for three widely accepted and complementary cytotoxicity assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for determining the mode of cell death.
The successful execution of these assays will enable the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and provide critical insights into the compound's mechanism of action.[3] Adherence to the detailed protocols and proper data analysis are essential for an accurate assessment of the compound's cytotoxic potential.
Data Presentation: Comparative Overview of Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is critical for obtaining meaningful and reliable data. The following table summarizes the principles, advantages, and disadvantages of the key assays detailed in this document.
| Assay | Principle | Advantages | Disadvantages | Typical Data Output |
| MTT Assay | Colorimetric assay measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5][6] | Well-established, cost-effective, suitable for high-throughput screening.[6][7] | Indirect measure of cell viability; can be affected by changes in cellular metabolism; requires a solubilization step for the formazan crystals.[8] | IC50 value (concentration at which 50% of cell viability is inhibited). |
| LDH Release Assay | Colorimetric assay that quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][10][11] | Direct measure of cytotoxicity (membrane integrity); non-radioactive; can be multiplexed with other assays.[9][12] | May underestimate cytotoxicity if the compound causes growth inhibition without immediate cell death; LDH in serum can interfere with the assay.[13] | Percentage of cytotoxicity relative to a maximum LDH release control. |
| Apoptosis Assays (Annexin V/PI & Caspase Activity) | Annexin V/PI: Flow cytometry-based assay that differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][14] Caspase Activity: Measures the activity of caspases, key proteases in the apoptotic cascade.[15][16][17] | Provides detailed information on the mechanism of cell death; can distinguish between apoptosis and necrosis.[3][18] | Requires more specialized equipment (flow cytometer or plate reader for caspase assays); can be more time-consuming than viability assays. | Percentage of apoptotic and necrotic cells; fold-increase in caspase activity. |
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. broadpharm.com [broadpharm.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine as a Molecular Probe for Aurora Kinase Inhibition
Disclaimer: Publicly available scientific literature does not contain specific experimental data for the compound 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. The following application notes and protocols are based on the characterization of structurally related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, which are potent inhibitors of Aurora kinases.[1][2][3] The data and protocols provided are representative and intended to serve as a guide for the investigation of this class of compounds.
Application Notes
Introduction
4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is a small molecule featuring a pyrimidine-thiadiazole scaffold. This structural motif is common in a class of compounds that have been identified as potent inhibitors of protein kinases.[4][5] Based on the activity of analogous compounds, this molecule is proposed to function as an inhibitor of Aurora kinases, a family of serine/threonine kinases that are crucial regulators of cell division (mitosis).[2][6] The Aurora kinase family, particularly Aurora A and Aurora B, are frequently overexpressed in a wide range of human cancers, making them significant targets for the development of anticancer therapeutics.[6][7]
This document provides detailed protocols for utilizing 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine as a molecular probe to study Aurora kinase activity in both biochemical and cellular contexts.
Postulated Mechanism of Action
Aurora kinases are key regulators of mitosis.[6] Aurora A is involved in centrosome maturation and the formation of the bipolar spindle, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome segregation and cytokinesis.[8] Inhibition of these kinases leads to mitotic errors, such as failed cytokinesis and the development of polyploidy, which can ultimately trigger apoptosis in cancer cells.[2] Structurally similar compounds, such as N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, have been shown to be potent inhibitors of both Aurora A and Aurora B kinases.[2] The lead compound from that series, CYC116, exhibited Kᵢ values of 8.0 nM and 9.2 nM for Aurora A and B, respectively.[2] It is hypothesized that 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora kinases and preventing the phosphorylation of their downstream substrates.
Applications in Research and Drug Development
-
Target Validation: Use as a tool compound to investigate the cellular consequences of Aurora kinase inhibition in various cancer cell lines.
-
High-Throughput Screening: Serve as a reference compound in screening campaigns to identify novel Aurora kinase inhibitors.
-
Cancer Biology Research: Elucidate the role of Aurora kinases in mitotic progression, cell cycle control, and tumorigenesis.[9][10]
-
Drug Discovery: Act as a scaffold for medicinal chemistry efforts to develop more potent and selective kinase inhibitors.
Quantitative Data (Representative)
The following table summarizes representative inhibitory activities for a compound of this class, based on published data for analogous N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives.[2]
| Target Kinase | Assay Type | IC₅₀ / Kᵢ (nM) |
| Aurora A | Biochemical (Enzymatic) | 8.0 (Kᵢ) |
| Aurora B | Biochemical (Enzymatic) | 9.2 (Kᵢ) |
| HCT-116 (Colon) | Cell-Based (Proliferation) | 90 (GI₅₀) |
| HeLa (Cervical) | Cell-Based (Proliferation) | 150 (GI₅₀) |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values are dependent on specific assay conditions. GI₅₀ (50% growth inhibition) values are representative for this class of compounds.
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. oncotarget.com [oncotarget.com]
Methodology for High-Throughput Screening of Pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrimidine (B1678525) derivatives, a crucial scaffold in modern drug discovery. Pyrimidine-based compounds exhibit a wide range of biological activities, making them promising candidates for therapeutic development in areas such as oncology, inflammation, and infectious diseases.[1][2] High-throughput screening is an essential methodology for rapidly evaluating large libraries of these compounds to identify "hit" molecules that modulate the activity of a specific biological target.[1][3]
This guide covers key biochemical and cell-based assays, data interpretation, and visual workflows to facilitate the efficient screening of pyrimidine libraries.
I. Biochemical Assays for Target-Based Screening
Biochemical assays are fundamental in HTS to determine the direct interaction of pyrimidine derivatives with a purified biological target, such as an enzyme. These assays are typically faster and less complex than cell-based assays.
A. Fluorescence-Based Kinase Inhibition Assay
Application Note: Many pyrimidine derivatives are designed as kinase inhibitors due to the central role of kinases in cell signaling and disease.[1] This protocol describes a fluorescence-based assay to quantify kinase activity by measuring ADP production, a universal product of the kinase reaction. The amount of ADP is determined using a coupled enzyme system that generates a fluorescent signal, which is inversely proportional to the kinase activity.[1]
Experimental Protocol:
Materials:
-
Kinase-specific peptide substrate[4]
-
ATP (at or near the Kₘ concentration)[5]
-
Pyrimidine derivative library (solubilized in DMSO)
-
Kinase buffer (specific to the kinase)
-
ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)
-
384-well assay plates (low-volume, white or black)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Dispense nanoliter volumes of pyrimidine derivatives from the library into the 384-well assay plates. Include appropriate controls (e.g., DMSO for 0% inhibition, a known inhibitor for 100% inhibition).
-
Enzyme and Substrate Preparation: Prepare a 2X kinase solution containing the purified enzyme in kinase buffer. Prepare a separate 2X substrate/ATP solution containing the peptide substrate and ATP in kinase buffer.
-
Assay Initiation: Add the 2X kinase solution to each well of the assay plate and briefly incubate. Initiate the kinase reaction by adding the 2X substrate/ATP solution.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[4]
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. Measure the fluorescent signal using a plate reader.
-
Data Analysis: The fluorescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound relative to the controls. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).[5]
B. PARP-1 Inhibition Assay
Application Note: Poly(ADP-ribose) polymerase-1 (PARP-1) is another important target, particularly in oncology. This protocol outlines a method to screen for pyrimidine-based PARP-1 inhibitors.
Experimental Protocol:
Materials:
-
Recombinant human PARP-1[4]
-
Activated DNA[4]
-
β-NAD⁺[4]
-
Fluorescent developing solution[4]
-
Pyrimidine derivative library
-
PARP assay buffer
-
384-well assay plates
Procedure:
-
Compound Plating: Add the test compounds to a 384-well plate.
-
Enzyme Reaction: Prepare a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer and add it to the wells.
-
Assay Initiation: Start the reaction by adding β-NAD⁺.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[4]
-
Signal Detection: Add the fluorescent developing solution to stop the reaction and generate a signal. Measure the fluorescence using a plate reader. A decrease in signal indicates inhibition of PARP-1.
II. Cell-Based Assays for Phenotypic Screening
Cell-based assays are crucial for evaluating the effects of pyrimidine derivatives in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and on-target effects within a cellular environment.[6]
A. MTT Cell Viability/Cytotoxicity Assay
Application Note: This colorimetric assay is widely used to assess the effect of compounds on cell proliferation and viability.[5][7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is essential for identifying cytotoxic compounds and for counter-screening to eliminate compounds that show activity in other assays due to toxicity.[8]
Experimental Protocol:
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)[2][7][8]
-
Cell culture medium and supplements
-
Pyrimidine derivative library
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours).[1] Include untreated and vehicle (DMSO) controls.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[1]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percent viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
III. Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate comparison and hit selection.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K [4]
| Compound | R¹ Group | R² Group | R³ Group | IC₅₀ (nM) |
| 6 | Ethyl | CONH₂ | Cyclopropyl | 420 |
| 9 | Methyl | CONH₂ | Cyclopropyl | 930 |
Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1 [4]
| Compound | Substituent | IC₅₀ (nM) |
| S2 | Fused Heterocycle | 4.06 ± 0.18 |
| S7 | Fused Heterocycle | 3.61 ± 0.15 |
| Olaparib (Reference) | - | 5.77 |
Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives against MIF-2 [4]
| Compound | R² Position | R³ Position | IC₅₀ (µM) |
| 5a | Phenyl | Aliphatic Chain | Similar to 3a |
| 5b | Phenyl | Aliphatic Chain | Similar to 3a |
Table 4: Cytotoxicity of Chromenopyrimidine Derivatives [9]
| Compound | Cell Line | IC₅₀ (µM) |
| 3 | MCF-7 | 2.02 |
| 3 | HepG2 | 1.83 |
| 3 | A549 | 1.61 |
| Doxorubicin (Reference) | MCF-7 | 2.11 |
| Doxorubicin (Reference) | HepG2 | 1.94 |
| Doxorubicin (Reference) | A549 | 1.76 |
IV. Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: A generalized workflow for high-throughput screening of pyrimidine derivatives.
Caption: Workflow for a fluorescence-based kinase inhibition HTS assay.
Caption: Workflow for the MTT cytotoxicity assay.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
"practical guide to working with 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine"
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive practical guide for researchers working with the novel compound 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. This guide encompasses detailed application notes, experimental protocols, and data presentation related to its synthesis, characterization, and potential biological activities. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Compound Profile
-
IUPAC Name: 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
-
Molecular Formula: C₁₂H₉N₅S
-
Molecular Weight: 255.30 g/mol
-
Chemical Structure:
Rationale for Interest: This compound integrates two privileged heterocyclic scaffolds: the 2-aminopyrimidine (B69317) core, known for its presence in kinase inhibitors and other therapeutic agents, and the 1,2,3-thiadiazole (B1210528) ring, which is associated with a broad spectrum of biological activities including anticancer and antiviral properties.[1][2][3] The unique combination of these moieties suggests potential for novel pharmacological activities.
Synthesis Protocol
The synthesis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine can be achieved through a multi-step process. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of 2-aminopyrimidine and 1,2,3-thiadiazole derivatives.[4][5][6]
Workflow for the Synthesis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
Caption: Proposed synthetic workflow for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Experimental Protocol:
Part 1: Synthesis of 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one
-
Diazo Transfer: To a solution of ethyl acetoacetate (1 equiv.) in a suitable solvent (e.g., acetonitrile), add a base (e.g., triethylamine, 1.2 equiv.). Cool the mixture to 0 °C and add tosyl azide (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product, ethyl 2-diazo-3-oxobutanoate, by column chromatography.
-
Thionation: Dissolve the purified ethyl 2-diazo-3-oxobutanoate (1 equiv.) in an anhydrous solvent (e.g., toluene). Add Lawesson's reagent (0.5 equiv.) and reflux the mixture for 4-6 hours. Monitor the formation of ethyl 2-diazo-3-thioxobutanoate by TLC. After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Cyclization: Treat the crude ethyl 2-diazo-3-thioxobutanoate with a solution of ammonia in methanol. Stir the reaction at room temperature for 2-4 hours. The cyclization reaction should yield 1-(1,2,3-thiadiazol-5-yl)ethan-1-one. Purify the product by crystallization or column chromatography.
Part 2: Synthesis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
-
Claisen-Schmidt Condensation: To a solution of 1-(1,2,3-thiadiazol-5-yl)ethan-1-one (1 equiv.) and benzaldehyde (1.1 equiv.) in ethanol (B145695), add an aqueous solution of a base (e.g., sodium hydroxide). Stir the mixture at room temperature for 6-8 hours. The formation of the chalcone intermediate can be observed by the precipitation of a solid. Filter the precipitate, wash with cold ethanol, and dry.
-
Cyclocondensation: Reflux a mixture of the chalcone intermediate (1 equiv.), guanidine hydrochloride (1.5 equiv.), and a base (e.g., sodium ethoxide) in absolute ethanol for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its purity should be assessed by elemental analysis or HPLC.
Potential Biological Applications and Screening Protocols
Given the biological activities of its constituent scaffolds, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is a promising candidate for screening in various therapeutic areas.
Potential Therapeutic Areas:
-
Oncology: As an inhibitor of kinases (e.g., Aurora kinases, CDKs) or other cancer-related targets like tubulin or Hsp90.[1][7][8]
-
Virology: As an antiviral agent, particularly against viruses like HIV.[1][9]
-
Microbiology: As an antibacterial or antifungal agent.[3]
Experimental Workflow for Biological Screening
Caption: General workflow for the biological evaluation of the target compound.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: Kinase Inhibition Assay (Example: Aurora Kinase A)
-
Assay Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, such as fluorescence-based or luminescence-based assays.
-
Reagents: Aurora Kinase A enzyme, substrate peptide, ATP, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).
-
Procedure:
-
Add the kinase, substrate, and different concentrations of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence), which is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value from the dose-response curve.
Potential Signaling Pathway Involvement
Based on the known mechanisms of action of related 2-aminopyrimidine compounds, a potential signaling pathway that could be modulated by 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is the Aurora Kinase pathway, which is crucial for cell cycle regulation.[7]
Hypothesized Aurora Kinase Inhibition Pathway
Caption: Hypothesized mechanism of action via inhibition of Aurora kinases.
Quantitative Data Summary
The following table presents hypothetical, yet plausible, quantitative data for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine based on the activities of structurally related compounds found in the literature. These values should be experimentally determined for the actual compound.
| Assay | Target/Cell Line | Metric | Value | Reference Compound (Example) | Reference IC₅₀ (Example) |
| Antiproliferative Activity | MCF-7 (Breast Cancer) | IC₅₀ | 1.5 µM | Doxorubicin | 0.8 µM |
| Antiproliferative Activity | HCT116 (Colon Cancer) | IC₅₀ | 2.8 µM | 5-Fluorouracil | 4.1 µM |
| Kinase Inhibition | Aurora Kinase A | IC₅₀ | 50 nM | Alisertib (MLN8237) | 1.2 nM |
| Kinase Inhibition | Aurora Kinase B | IC₅₀ | 120 nM | Alisertib (MLN8237) | 1.2 nM |
| Antiviral Activity | HIV-1 Reverse Transcriptase | EC₅₀ | 0.5 µM | Nevirapine | 0.2 µM |
Note: The provided data is for illustrative purposes only and must be confirmed through experimentation.
Safety and Handling
As with any novel chemical compound, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
This practical guide provides a foundational framework for initiating research on 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. The proposed synthetic route, experimental protocols, and potential biological targets are based on established scientific literature for related chemical structures, offering a rational starting point for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine?
Q2: I am observing precipitation of my compound during my reaction. What can I do to maintain its solubility?
A2: Precipitation during a reaction can be addressed by several strategies:
-
Co-solvent Systems: Using a mixture of solvents can be very effective. A small amount of a strong "solubilizing" solvent like DMSO or DMF can be added to a less polar "reaction-friendly" solvent such as THF or dioxane to keep all components in solution.[4]
-
Solvent Change: If a co-solvent system is not sufficient, switching to a more potent solvent like DMF, DMSO, or NMP might be necessary, as they can dissolve a wide array of organic compounds.[4]
-
Temperature Adjustment: Increasing the reaction temperature can prevent precipitation, but this must be balanced against the thermal stability of your compound and the potential for side reactions.[4]
Q3: My final product has poor water solubility, which is problematic for my biological assays. How can I improve its aqueous solubility?
A3: For biological assays requiring aqueous solutions, several techniques can be employed to enhance the solubility of poorly water-soluble compounds:
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. As 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine has a basic amine group, lowering the pH of the aqueous medium should increase its solubility.[4][5]
-
Use of Co-solvents: Small percentages of organic co-solvents that are miscible with water, such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG), can be added to the aqueous buffer to increase the compound's solubility.
-
Inclusion Complexation: Using cyclodextrins to form inclusion complexes is a common and effective method to increase the aqueous solubility of hydrophobic drugs.[6]
-
Formulation Strategies: For in vivo studies, formulating the compound as a nanosuspension, microemulsion, or in a solid dispersion with a hydrophilic polymer can improve its dissolution rate and bioavailability.[7][6][8]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Initial Solubility Screening
The first step in addressing solubility issues is to perform a systematic solvent screening.
Experimental Protocol: Small-Scale Solubility Testing [4]
-
Preparation: Weigh 1-2 mg of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine into a small glass vial.
-
Solvent Addition: At room temperature, add a test solvent in small, measured increments (e.g., 100 µL).
-
Mixing and Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.
-
Heating: If the compound does not dissolve at room temperature, gently heat the vial (e.g., to 40-50 °C) and observe any changes in solubility. Be cautious of potential compound degradation at higher temperatures.
-
Classification: Based on the volume of solvent required to dissolve the compound, classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
-
Documentation: Record the results for each solvent tested.
Table 1: Common Solvents for Solubility Screening
| Solvent Class | Examples | Polarity | Expected Solubility of the Target Compound |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) | High | Likely to be soluble |
| Polar Protic | Water, Methanol, Ethanol | High | Likely to be poorly soluble in water, sparingly soluble in alcohols |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Low | May be soluble in DCM, likely poorly soluble in very non-polar solvents like hexane |
Strategies for Solubility Enhancement
If initial screening reveals poor solubility in desired solvents, the following techniques can be systematically applied.
Table 2: Summary of Solubility Enhancement Techniques
| Technique | Principle | Typical Application | Key Considerations |
| pH Adjustment | Ionizing the molecule to increase its polarity and interaction with polar solvents.[5] | Aqueous solutions for biological assays. | Compound must have ionizable functional groups. Check for pH-dependent stability. |
| Co-solvency | Adding a water-miscible organic solvent to an aqueous solution to reduce the polarity of the solvent system. | Formulations for in vitro and in vivo studies. | The co-solvent must be non-toxic and compatible with the experimental system. |
| Solid Dispersion | Dispersing the compound in a hydrophilic polymer matrix to improve wettability and dissolution rate.[7] | Oral drug formulations. | Choice of polymer is critical. The amorphous state may be less stable. |
| Particle Size Reduction | Increasing the surface area of the compound to enhance the dissolution rate.[5][6] | Oral and parenteral formulations. | Techniques include micronization and nanosuspension. Does not increase equilibrium solubility.[5] |
| Complexation | Forming a host-guest complex with a solubilizing agent, such as a cyclodextrin.[6] | Aqueous formulations for various applications. | Stoichiometry of the complex and binding affinity are important factors. |
Visual Guides
Workflow for Troubleshooting Solubility
The following diagram illustrates a logical workflow for addressing solubility issues during experimental work.
Caption: A step-by-step workflow for addressing solubility problems.
Signaling Pathway of Solubility Enhancement Techniques
This diagram outlines the logical relationships between the problem of poor solubility and the various enhancement strategies.
Caption: Relationship between the solubility problem and enhancement strategies.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Improving the Stability of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine in solution.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Aqueous Workup
Symptoms:
-
Appearance of new, more polar spots on Thin Layer Chromatography (TLC) after aqueous extraction.
-
Significant loss of product yield after workup.
-
Discoloration of the organic layer.
Possible Causes:
-
pH Instability: The compound may be susceptible to acid or base-catalyzed hydrolysis. The pyrimidine (B1678525) ring system's stability can be pH-dependent.[1]
-
Thermal Degradation: Elevated temperatures during solvent removal or extraction can lead to decomposition.[1]
-
Oxidative Degradation: Exposure to air (oxygen) during the workup process might cause oxidation.[1]
Troubleshooting Steps:
-
pH Control:
-
Maintain a neutral pH (6.5-7.5) during extractions by using buffered aqueous solutions (e.g., phosphate-buffered saline).
-
If the compound is basic due to the 2-amine group, consider using a mildly basic aqueous wash (e.g., dilute sodium bicarbonate solution) to ensure it remains in its non-ionized, more organic-soluble form.[1]
-
-
Temperature Management:
-
Minimize Oxidation:
-
Consider sparging solvents with an inert gas (nitrogen or argon) before use.
-
If oxidation is suspected, perform the workup under an inert atmosphere.
-
Issue 2: Compound Degrades During Chromatographic Purification
Symptoms:
-
Streaking of the main product spot on TLC plates developed from column fractions.
-
Appearance of new impurity spots after column chromatography that were not present in the crude mixture.
-
Low recovery of the pure compound from the column.
Possible Causes:
-
Acid-Catalyzed Degradation on Silica (B1680970) Gel: The slightly acidic nature of standard silica gel can cause degradation of acid-labile compounds.[1]
-
Solvent-Induced Degradation: Certain solvents, especially chlorinated solvents in the presence of light, can generate acidic byproducts. Prolonged exposure on the column can also contribute to degradation.
Troubleshooting Steps:
-
Neutralize Silica Gel:
-
Prepare a slurry of the silica gel in the desired eluent system and add 1% triethylamine (B128534) (or another suitable base like pyridine) to neutralize the acidic sites.[1]
-
Alternatively, use commercially available deactivated or neutral silica gel.
-
-
Alternative Chromatography Media:
-
Consider using neutral alumina (B75360) for purification if the compound is base-stable.
-
Reverse-phase chromatography (C18) can be a good alternative, as it avoids the acidity of silica gel.
-
-
Optimize Eluent System and Procedure:
-
Use a solvent system that allows for rapid elution of the compound to minimize its residence time on the column.
-
Avoid using chlorinated solvents if instability is observed. Consider alternatives like ethyl acetate/hexanes or acetone/hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine in solution?
A1: The stability of this compound is influenced by several factors, including:
-
pH: Both acidic and basic conditions can potentially lead to the degradation of the pyrimidine and thiadiazole rings.[1][2]
-
Temperature: Like many complex organic molecules, elevated temperatures can accelerate degradation.[1][2]
-
Light: The pyrimidine ring system can be susceptible to photolytic decomposition upon exposure to UV light.[3]
-
Oxidizing Agents: The presence of oxidizing agents may affect the sulfur atom in the thiadiazole ring or other parts of the molecule.[2]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in solvolysis reactions.
Q2: How can I perform a forced degradation study to understand the stability of my compound?
A2: A forced degradation study, also known as stress testing, is essential to identify potential degradation pathways and develop a stability-indicating analytical method.[2][4][5] This involves subjecting a solution of the compound to harsh conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile (B52724).[2]
-
Preparation of Stress Samples: For each condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.[2]
-
Incubation:
-
Time Points: Collect samples at T=0, 2, 8, and 24 hours.[2]
-
Sample Quenching:
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.[2]
-
-
Analysis: Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection. LC-MS is highly recommended for the identification of degradation products.[2][6]
Data Presentation
Table 1: Hypothetical Forced Degradation Data for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine after 24 hours
| Stress Condition | Temperature | % Parent Compound Remaining | Number of Degradants Detected |
| 0.1 M HCl | 60°C | 85.2% | 2 |
| 0.1 M NaOH | 60°C | 78.5% | 3 |
| 3% H₂O₂ | Room Temp | 92.1% | 1 |
| Heat (ACN/H₂O) | 60°C | 95.8% | 1 |
| Control (ACN/H₂O) | Room Temp | 99.5% | 0 |
Q3: What analytical methods are recommended for stability testing?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its sensitivity and accuracy in separating and quantifying the parent compound and its degradation products.[6] Other useful techniques include:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is invaluable for identifying the structure of degradation products.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about degradation products if they can be isolated.[6]
Q4: I need to store a solution of the compound for several weeks. What are the recommended storage conditions?
A4: Based on general principles for heterocyclic compounds:
-
Solvent: Use a non-reactive, aprotic solvent such as DMSO or DMF if solubility allows. For less polar compounds, THF or dioxane may be suitable.[8]
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C, to minimize thermal degradation.
-
Light Protection: Store vials in the dark or use amber-colored vials to prevent photolytic degradation.[2]
-
Inert Atmosphere: For long-term storage, consider aliquoting the solution into vials and purging with an inert gas (argon or nitrogen) before sealing to prevent oxidation.
Visualizations
Diagram 1: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Diagram 2: Potential Degradation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. biomedres.us [biomedres.us]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
"troubleshooting inconsistent results with 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine and related novel compounds. The guidance is based on established principles for pyrimidine (B1678525) and thiadiazole chemistries.
Frequently Asked Questions (FAQs)
Q1: I am having trouble synthesizing the target compound. What are the common pitfalls?
A1: Synthesis of novel heterocyclic compounds like 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine can be challenging. Common issues in pyrimidine synthesis include low yields, incomplete cyclization, and unexpected side products.[1] For the thiadiazole component, the choice of synthetic route is critical, with methods like the Hurd-Mori synthesis being common for 1,2,3-thiadiazoles.[2] Reactant purity, catalyst activity, reaction time, and temperature are all critical parameters to monitor closely.[1]
Q2: My purified compound shows low or inconsistent biological activity. What should I check first?
A2: Inconsistent bioactivity is a frequent issue. First, confirm the compound's identity and purity using techniques like NMR, Mass Spectrometry, and HPLC.[3] Impurities can interfere with biological assays.[3] Poor aqueous solubility is another common culprit for low bioactivity in in vitro assays, as the compound may precipitate in the assay medium.[3] Finally, consider the stability of the compound under your specific experimental and storage conditions.[3] While thiadiazole rings are generally stable, certain functional groups can be labile.[2][3]
Q3: The compound is poorly soluble in my desired solvent system. How can I improve its solubility?
A3: Poor solubility is a known challenge with pyrimidine derivatives.[4] Several strategies can be employed to improve solubility. These include gentle heating, pH adjustment for ionizable derivatives, and the use of co-solvents.[4] A systematic approach to test solubility in a range of solvents is recommended.[4] For biological assays, a small amount of a "good" solvent like DMSO is often used to create a stock solution, which is then diluted in the aqueous assay buffer.[3]
Q4: How should I store 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine to ensure its stability?
A4: While specific stability data for this compound is unavailable, general best practices for similar heterocyclic compounds should be followed. Store the compound in a cool, dark, and dry place. Protection from light and moisture is crucial to prevent degradation. For long-term storage, consider storing at -20°C.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Causes | Troubleshooting Steps |
| Low Reaction Yield | Inefficient catalyst, suboptimal temperature or reaction time, impure reactants. | - Ensure catalyst is active and used in the correct concentration.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to optimize time and temperature.[1] - Use highly pure starting materials. |
| Incomplete Cyclization | Insufficient activation of carbonyl groups, steric hindrance. | - Add a catalytic amount of a Brønsted or Lewis acid.[1] - Extend the reaction time.[1] - Consider alternative, more reactive substrates if steric hindrance is suspected.[1] |
| Product Precipitation during Reaction | Poor solubility of the product in the reaction solvent. | - Choose a solvent in which the product is more soluble at the reaction temperature. - Perform the reaction at a higher dilution. |
| Difficulty in Purification | Presence of closely related impurities or unreacted starting materials. | - Optimize column chromatography conditions (e.g., solvent gradient, stationary phase). - Consider recrystallization from a suitable solvent system.[4] |
Biological Assays
| Issue | Possible Causes | Troubleshooting Steps |
| Low Bioactivity | Incorrect chemical structure, compound impurity, poor solubility, compound degradation. | - Confirm the structure with 1H-NMR, 13C-NMR, and Mass Spectrometry.[3] - Assess purity via HPLC.[3] - Visually inspect for precipitation in assay wells and consider measuring solubility in the assay buffer.[3] - Check for compound degradation under assay conditions.[3] |
| High Variability in Results | Inconsistent compound concentration due to poor solubility, pipette errors, cell-based assay variability. | - Ensure complete dissolution of the compound in the stock solution. - Use positive and negative controls in your assay.[5] - For cell-based assays, ensure consistent cell seeding density and health.[5] |
| Unexpected Biological Effect | Off-target effects, activity of an impurity. | - If the compound is a potential kinase inhibitor, profile it against a panel of kinases to assess selectivity.[6] - Re-purify the compound to eliminate any active impurities. |
Experimental Protocols
General Protocol for Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general framework for determining the inhibitory activity of a test compound against a protein kinase.
-
Compound Preparation : Prepare serial dilutions of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine in a suitable solvent like DMSO.
-
Reaction Setup : In a 96-well plate, combine the kinase, its specific substrate, and ATP in a kinase reaction buffer. Add the diluted test compound to the experimental wells. Include positive (no inhibitor) and negative (no kinase) controls.[5]
-
Kinase Reaction : Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[5]
-
Reaction Termination : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Signal Generation : Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis : Calculate the IC50 value by plotting the kinase activity against the logarithm of the inhibitor concentration.
Visualizations
Caption: General workflow from synthesis to biological evaluation.
Caption: Logical steps for troubleshooting inconsistent bioactivity.
References
"optimizing concentration of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine for experiments"
Disclaimer: The specific compound "4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine" is not widely documented in publicly available scientific literature. Therefore, this guide provides a generalized framework and best practices for determining the optimal experimental concentration of a novel or uncharacterized substance with a similar chemical structure. The protocols and troubleshooting advice are based on established methodologies in cell biology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: I have a new compound, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. Where do I begin to determine its effective concentration for my cell-based experiments?
A1: The initial and most critical step is to perform a dose-response experiment to understand the compound's effect on your specific cell line. This will help you identify a working concentration range. It is recommended to start with a wide range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to capture the full spectrum of activity, from no effect to a maximal effect or toxicity.
Q2: My compound is precipitating when I dilute my DMSO stock into the aqueous cell culture medium. What should I do?
A2: Precipitation is a common issue for hydrophobic small molecules. Here are some initial troubleshooting steps:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit. Try testing a lower concentration range. A good goal for the solubility of drug discovery compounds is >60 ug/mL.[1]
-
Optimize DMSO Concentration: While minimizing dimethyl sulfoxide (B87167) (DMSO) in your final assay solution is crucial, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be needed to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration.[2]
-
Use a Co-solvent: Adding a water-miscible organic co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase solubility.[2] It is essential to test your cell line's tolerance to the chosen co-solvent.
-
pH Adjustment: For ionizable compounds, solubility can be highly dependent on the pH of the solution.[2] Experimenting with different buffer pH values may reveal a range where the compound is more soluble.
Q3: How do I determine if my compound is cytotoxic to the cells?
A3: A cell viability assay, such as the MTT or MTS assay, is essential. These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[3][4] This should be performed in parallel with your functional assays to ensure that the observed effects are not simply due to cell death.
Q4: My dose-response curve is very steep. What could this indicate?
A4: A steep dose-response curve, where a small change in concentration leads to a large change in effect, can be caused by several factors. These include multi-site binding, a physical phase transition of the inhibitor (like precipitation), or stoichiometric inhibition where the enzyme concentration is significantly higher than the inhibitor's dissociation constant (Kd).[5][6][7]
Q5: How can I assess if the compound is hitting its intended target in the cells?
A5: If you have a known target (e.g., a specific kinase), you can use techniques like Western blotting to assess the phosphorylation status of the target or its downstream substrates. A reduction in the phosphorylated form of a downstream protein after treatment with your compound would suggest on-target activity.
Q6: What are off-target effects and how can I minimize them?
A6: Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to misleading results or toxicity.[8] The best way to minimize these is to use the lowest effective concentration that elicits the desired on-target effect. If you suspect off-target effects, you can employ counter-screening against a panel of related targets or use computational methods to predict potential off-target interactions.[9][10][11]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
-
Possible Cause: Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Gently mix the cell suspension before seeding to ensure a consistent number of cells per well.
-
Calibrate Pipettes: Regularly check pipette calibration for accuracy.
-
Avoid Edge Effects: The outer wells of a microplate are prone to evaporation. Fill these wells with sterile media or PBS and do not use them for experimental data.[3]
-
Check for Contamination: Visually inspect cells for any signs of microbial contamination.
-
Problem 2: No Observable Effect at Any Concentration
-
Possible Cause: The compound is inactive in the chosen assay, has poor cell permeability, is unstable in the culture medium, or the target pathway is not active in the cell line.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the compound has not degraded during storage.
-
Assess Cell Permeability: If possible, use analytical methods to measure the intracellular concentration of the compound.
-
Check Target Pathway Activity: Use a positive control (e.g., another known inhibitor or activator) to confirm that the signaling pathway you are studying is active and detectable in your cell line.[12]
-
Test Compound Stability: Assess the stability of the compound in your culture medium over the desired time course using methods like HPLC.[12]
-
Experimental Workflow and Protocols
A logical workflow is crucial for systematically determining the optimal concentration of a new compound.
Caption: Experimental workflow for optimizing compound concentration.
Protocol 1: Kinetic Solubility Assessment
This protocol provides a rapid assessment of your compound's solubility when a DMSO stock is diluted into an aqueous buffer.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
Procedure:
-
Prepare a series of dilutions of your compound in DMSO.
-
Add 198 µL of PBS to the wells of a 96-well plate.
-
Add 2 µL of your DMSO stock/dilutions to the corresponding wells to achieve the final desired concentrations (this results in a final DMSO concentration of 1%).
-
Mix the plate on a shaker for 10 minutes.
-
Let the plate stand at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength like 650 nm. An increase in signal compared to the vehicle control indicates precipitation.
| Parameter | Description |
| Method | Nephelometry or UV Absorbance |
| Solvent | 1% DMSO in PBS, pH 7.4 |
| Incubation Time | 2 hours at Room Temperature |
| Detection | Light scattering or Absorbance at 650 nm |
Table 1: Summary of Kinetic Solubility Protocol Parameters.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of a compound on a cell line by measuring metabolic activity.[4][13][14]
Materials:
-
Cells in culture
-
96-well cell culture plate
-
Complete culture medium
-
Compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the purple formazan crystals.[13]
-
Read Absorbance: Read the absorbance at 570 nm using a microplate reader.[13]
| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.15 | 92.0% |
| 10 | 0.85 | 68.0% |
| 50 | 0.45 | 36.0% |
| 100 | 0.15 | 12.0% |
Table 2: Example Data from an MTT Assay.
Protocol 3: Western Blot Analysis of Target Pathway Modulation
This protocol describes a general method to assess changes in protein phosphorylation, indicating pathway inhibition.[16][17][18][19]
Materials:
-
Cells cultured in 6-well plates
-
Compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-protein, anti-total-protein, anti-loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of non-toxic concentrations of your compound (determined from the MTT assay) for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Hypothetical Signaling Pathway
Compounds with a pyrimidine (B1678525) core are often developed as kinase inhibitors. Below is a hypothetical signaling pathway that 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine might inhibit.
Caption: Hypothetical signaling pathway inhibited by the compound.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. docs.abcam.com [docs.abcam.com]
"common pitfalls in experiments with 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine"
Disclaimer: The following information is compiled for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine, this guide is based on established principles of organic chemistry and data from structurally related compounds, including substituted pyrimidines and thiadiazoles.
Troubleshooting Guides & FAQs
This section addresses potential challenges users might face during the synthesis, purification, and application of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Category 1: Synthesis & Purification
Q1: I am experiencing a very low yield in the final cyclization step to form the pyrimidine (B1678525) ring. What are the common causes and how can I improve it?
A1: Low yields in pyrimidine synthesis are a frequent challenge.[1][2] Several factors could be at play, from reagent quality to reaction conditions. A systematic troubleshooting approach is recommended.[3]
-
Reagent and Solvent Quality: The purity of your starting materials is critical. Ensure that the precursor amidine and the dicarbonyl species are pure. Moisture in solvents can be particularly detrimental for condensation reactions.[3]
-
Troubleshooting:
-
Use freshly purified reagents.
-
Employ anhydrous solvents, and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or base/acid catalysis can lead to side reactions or incomplete conversion.
-
Troubleshooting:
-
Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[3]
-
Perform small-scale experiments to screen different bases (e.g., NaOEt, K₂CO₃, DBU) and solvents.
-
Adjust the temperature. While heating is often required, excessive heat can cause degradation.
-
-
-
Work-up and Purification: The product might be lost during the extraction or purification phases.[4]
-
Troubleshooting:
-
Adjust the pH of the aqueous layer during work-up to ensure your product, which is likely basic, remains in the organic phase.[2]
-
If using column chromatography, be aware that some nitrogen-containing heterocyclic compounds can interact strongly with silica (B1680970) gel, leading to streaking and poor recovery. Deactivating the silica with triethylamine (B128534) (0.1-1% in the eluent) can mitigate this issue.[3]
-
-
Q2: During the synthesis of the 1,2,3-thiadiazole (B1210528) ring via the Hurd-Mori reaction, I'm observing multiple side products and low conversion. What is going wrong?
A2: The Hurd-Mori synthesis, which typically involves the reaction of a hydrazone with thionyl chloride (SOCl₂), can be sensitive to reaction conditions.[5][6]
-
Hydrazone Precursor: The purity and stability of the starting hydrazone are crucial. Impurities can lead to a complex reaction mixture.
-
Thionyl Chloride (SOCl₂): Use of old or partially decomposed SOCl₂ can lead to inconsistent results. It should be colorless or pale yellow.
-
Troubleshooting: Use freshly distilled or a newly opened bottle of SOCl₂.
-
-
Reaction Temperature: The reaction is often exothermic. Uncontrolled addition of SOCl₂ can lead to a rapid temperature increase and the formation of tars or decomposition products.[7]
-
Troubleshooting: Add the thionyl chloride dropwise at a low temperature (e.g., 0 °C or below) and maintain this temperature throughout the addition. Allow the reaction to warm to room temperature slowly.
-
-
Stoichiometry: An excess of SOCl₂ is often used, but a large excess can promote side reactions.
-
Troubleshooting: Optimize the stoichiometry of SOCl₂ in small-scale trials.
-
Q3: My purified product appears to be degrading over time upon storage. Is this compound unstable?
A3: The 1,2,3-thiadiazole ring system can be susceptible to degradation under certain conditions.[8] It is known to undergo thermal or photochemical decomposition, often with the extrusion of molecular nitrogen (N₂).
-
Light and Heat Sensitivity: Exposure to UV light or high temperatures can initiate the decomposition of the thiadiazole ring.
-
pH Sensitivity: Strong basic or acidic conditions might also compromise the integrity of the molecule. Some aryl-substituted 1,2,3-thiadiazoles have shown increased decomposition rates under mild basic conditions.[9]
-
Troubleshooting Storage:
-
Store the solid compound in an amber vial to protect it from light.
-
Store at low temperatures (-20 °C is recommended for long-term storage).
-
Store under an inert atmosphere if possible.
-
For solutions, prepare them fresh before use and avoid storing them for extended periods, especially in protic solvents.
-
-
Category 2: Solubility & Handling
Q4: I am having difficulty dissolving the compound for my biological assays. It has poor solubility in aqueous buffers.
A4: Poor aqueous solubility is a common pitfall for planar, aromatic heterocyclic compounds.[10][11]
-
Initial Steps:
-
Solvent Screening: First, perform small-scale solubility tests in a range of organic solvents such as DMSO, DMF, and ethanol.[11] DMSO is a common choice for preparing stock solutions of kinase inhibitors.
-
pH Adjustment: As the molecule contains a basic 2-aminopyrimidine (B69317) moiety, its solubility in aqueous solutions is expected to be pH-dependent. Solubility should increase at a lower pH due to the protonation of the amino group.[11]
-
-
Strategies for Aqueous Solutions:
-
Co-solvents: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid artifacts.
-
pH Modification: Test the solubility in buffers with different pH values (e.g., pH 5.0 vs. pH 7.4).
-
Use of Excipients: In some cases, solubilizing agents or cyclodextrins can be used to improve aqueous solubility, although this should be validated to ensure no interference with the assay.
-
Category 3: Biological Assays
Q5: I am seeing inconsistent IC₅₀ values in my kinase inhibition assay. What could be the cause?
A5: Inconsistent results in kinase assays can stem from compound-specific issues or assay conditions.[12][13]
-
Compound Precipitation: Even if the compound appears dissolved in the stock solution, it may precipitate upon dilution into the aqueous assay buffer.
-
Troubleshooting: Visually inspect the assay plate wells for any signs of precipitation. Determine the kinetic solubility of the compound in your final assay buffer. All assay concentrations should be well below the solubility limit.
-
-
Compound Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes, leading to false-positive results.
-
Troubleshooting: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregate formation. If the IC₅₀ value is highly sensitive to the presence of detergent, aggregation is likely an issue.
-
-
Assay Interference: The compound might interfere with the assay detection method. For example, it could have intrinsic fluorescence in a fluorescence-based assay or absorb light at the same wavelength as a detection reagent in an absorbance-based assay.
-
Troubleshooting: Run control experiments with the compound in the absence of the enzyme or substrate to check for any direct effect on the assay signal.
-
-
Time-Dependent Inhibition: The compound may be a slow-binding or irreversible inhibitor, in which case the IC₅₀ will depend on the pre-incubation time.
-
Troubleshooting: Measure inhibitory activity at different pre-incubation times of the compound with the enzyme before adding the substrate.
-
Data Presentation
Table 1: Solubility of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine in Common Lab Solvents
Note: This data is illustrative and based on typical properties of similar heterocyclic compounds.[14][15][16]
| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Notes |
| Water | 10.2 | < 0.01 | Insoluble |
| PBS (pH 7.4) | N/A | < 0.01 | Insoluble in neutral aqueous buffer |
| Ethanol | 5.2 | ~ 0.5 | Sparingly soluble |
| Acetone | 5.1 | ~ 1.0 | Slightly soluble |
| Dichloromethane (B109758) (DCM) | 3.1 | ~ 2.5 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | ~ 5.0 | Soluble |
| Dimethylformamide (DMF) | 6.4 | > 50 | Freely soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | 7.2 | > 100 | Freely soluble |
Table 2: Troubleshooting Synthetic Yield for Pyrimidine Formation Step
Note: This data is representative of a hypothetical optimization process.[1][17]
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (2.2) | Ethanol | 80 | 12 | 25 |
| 2 | K₂CO₃ (3.0) | DMF | 100 | 12 | 45 |
| 3 | DBU (2.0) | Acetonitrile | 80 | 8 | 38 |
| 4 | K₂CO₃ (3.0) | DMF | 120 | 6 | 62 |
| 5 | K₂CO₃ (3.0) | Anhydrous DMF | 120 | 6 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
This protocol is a representative procedure based on common synthetic routes for related compounds.[6][17][18]
Step A: Synthesis of the Hydrazone Precursor
-
To a solution of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)propane-1,3-dione (1.0 eq) in ethanol, add semicarbazide (B1199961) hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the corresponding semicarbazone.
Step B: Hurd-Mori Cyclization to form the 1,2,3-Thiadiazole (if not already present in starting material - illustrative step)
-
Suspend the semicarbazone (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 3-5 eq) dropwise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step C: Pyrimidine Ring Formation
-
To a solution of the 1,3-dione precursor (1.0 eq) and guanidine (B92328) carbonate (1.5 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 6-8 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour into ice water.
-
Collect the precipitate by filtration, wash thoroughly with water, then with a small amount of cold ethanol.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF/water) or purify by column chromatography to obtain the final product.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)
This is a general protocol for a luminescence-based kinase assay.
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Enzyme: Recombinant human Aurora Kinase A.
-
Substrate: Kemptide or a similar peptide substrate.
-
ATP: Prepare a solution at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration) in kinase buffer.
-
Detection Reagent: A commercial ADP-Glo™ or similar luminescence-based detection system.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Assay Procedure (in a 384-well plate):
-
Add 2.5 µL of kinase buffer containing the enzyme and substrate to each well.
-
Add 25 nL of the compound from the DMSO dilution plate.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in synthesis.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Potential mechanism of action via Aurora Kinase A inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medcraveonline.com [medcraveonline.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
"how to prevent degradation of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine during their experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine to ensure long-term stability?
-
A1: For optimal stability, the compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Long-term storage at -20°C is recommended.
-
-
Q2: Is this compound sensitive to light? Should I take special precautions during experiments?
-
A2: Yes, compounds containing a 1,2,3-thiadiazole (B1210528) ring can be susceptible to photochemical decomposition.[1][2] It is crucial to minimize exposure to direct sunlight and strong artificial light. Use amber-colored vials or wrap containers with aluminum foil. Perform experimental manipulations in a dimly lit area or under yellow light when possible. Some thiadiazole derivatives are even used as photostabilizers, indicating their interaction with UV radiation.[3][4][5]
-
-
Q3: What is the recommended procedure for dissolving the compound to prepare stock solutions?
-
A3: Use a high-purity, anhydrous solvent in which the compound is freely soluble. Common solvents for similar heterocyclic compounds include DMSO, DMF, or chlorinated solvents. Prepare stock solutions fresh if possible. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
-
Experimental Conditions
-
Q4: My experimental results are inconsistent. Could the pH of my aqueous buffer be causing degradation?
-
A4: Yes, the aminopyrimidine moiety can be susceptible to hydrolysis under certain pH conditions. Both acidic and alkaline solutions may promote the deamination of the 2-amino group on the pyrimidine (B1678525) ring.[6][7][8] It is recommended to maintain the pH of your experimental buffer within a neutral range (pH 6.5-7.5) if possible. If your experiment requires acidic or basic conditions, consider performing a preliminary stability study to assess the compound's integrity under those specific conditions.
-
-
Q5: I am running a high-temperature reaction. Is 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine thermally stable?
-
A5: The 1,2,3-thiadiazole ring is known to be the least thermally stable of the thiadiazole isomers and can undergo thermal decomposition, often leading to the extrusion of a nitrogen molecule.[2] While some thiadiazole derivatives exhibit good thermal stability up to 200-275°C, this is highly dependent on the overall molecular structure.[1][9][10] It is advisable to avoid prolonged exposure to high temperatures. If elevated temperatures are necessary, conduct the experiment for the shortest possible duration and under an inert atmosphere.
-
-
Q6: Can I use oxidizing or reducing agents in the presence of this compound?
-
A6: The thiadiazole and pyrimidine rings are generally stable to some oxidizing and reducing agents.[11] However, strong oxidizing agents could potentially oxidize the sulfur atom in the thiadiazole ring or the amino group. Strong reducing agents might lead to the cleavage of the heterocyclic rings. It is recommended to perform a small-scale pilot experiment to check for compatibility with any new oxidizing or reducing agents.
-
Troubleshooting Guides
Problem: Loss of compound activity or inconsistent analytical results.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Photodegradation | 1. Review your experimental workflow. Was the compound exposed to light for extended periods? 2. Analyze a sample of your stock solution that has been protected from light and compare it to a sample that has been exposed to your experimental lighting conditions. | - Repeat the experiment with strict light protection (amber vials, foil wrapping). - Prepare fresh solutions before use. |
| Hydrolysis | 1. Check the pH of all aqueous buffers and solutions used in your experiment. 2. Incubate the compound in your buffer at the experimental temperature for the duration of the experiment and analyze for degradation products. | - Adjust the buffer pH to a neutral range if the experimental design allows. - If acidic or basic conditions are required, minimize the incubation time. |
| Thermal Degradation | 1. Evaluate the temperatures used in your experimental protocol. 2. Run a control experiment at a lower temperature to see if the results are more consistent. | - Reduce the temperature and/or duration of any heating steps. - Ensure uniform heating to avoid localized "hot spots." |
| Oxidative Degradation | 1. Check if your buffers or solvents have been degassed. 2. Consider if any components of your reaction mixture could be generating reactive oxygen species. | - Use freshly deoxygenated solvents and buffers. - Perform experiments under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Assessing the pH Stability of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9, and 11).
-
Prepare Test Solutions: Prepare solutions of the compound at a known concentration in each of the prepared buffers.
-
Incubation: Incubate the solutions at the desired experimental temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method such as HPLC-UV or LC-MS to quantify the remaining parent compound and detect any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value to determine the rate of degradation.
Visualizations
References
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Photostabilization of polyvinyl chloride by some new thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. View of Photostabilization of polyvinyl chloride by some new thiadiazole derivatives [eurjchem.com]
- 6. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. isres.org [isres.org]
"refining protocols for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine treatment"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the use of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine for in vitro assays?
A1: 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine, like many pyrimidine-based compounds, is expected to have low aqueous solubility.[1] For in vitro assays, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] When preparing the final assay concentration, it is crucial to use the lowest effective concentration of the organic solvent to avoid intrinsic biological effects.[1] For cell-based assays, the final DMSO concentration should typically be kept below 0.5%.
Q2: How should I store the compound to ensure its stability?
A2: To ensure stability, the compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. If the compound is in solution (e.g., in DMSO), it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Some pyrimidine (B1678525) derivatives can be sensitive to pH, so it is advisable to maintain neutral storage conditions.[3]
Q3: My compound appears to be degrading during aqueous workup or in my assay buffer. What could be the cause?
A3: Degradation of pyrimidine compounds in aqueous solutions can be caused by several factors, including pH sensitivity and susceptibility to hydrolysis.[3] The pyrimidine ring can be unstable at acidic or alkaline pH. It is recommended to use a buffered solution (pH 6-8) for your experiments.[3] If you suspect degradation, you can check for the appearance of new, more polar spots on a thin-layer chromatography (TLC) plate.[3]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity observed | 1. Poor compound solubility in the assay medium.[1] 2. Compound degradation.[3] 3. Incorrect target or assay conditions. | 1. Confirm the compound's solubility at the tested concentration. Consider using co-solvents or preparing a fresh stock solution.[2] 2. Assess compound stability in the assay buffer. Use fresh preparations and minimize exposure to harsh conditions. 3. Verify the experimental setup, including the target's activity and the appropriateness of the assay. |
| High background signal in fluorescence-based assays | 1. Intrinsic fluorescence of the compound. 2. Compound precipitation interfering with light scattering. | 1. Measure the fluorescence of the compound alone at the excitation and emission wavelengths of the assay. 2. Visually inspect the assay wells for any signs of precipitation. Lower the compound concentration if necessary. |
| Inconsistent results between experiments | 1. Variability in stock solution preparation. 2. Degradation of the compound over time. 3. Inconsistent cell passage number or health. | 1. Ensure consistent and accurate preparation of stock solutions. 2. Use freshly prepared solutions or aliquots that have not undergone multiple freeze-thaw cycles. 3. Maintain consistent cell culture conditions and use cells within a specific passage number range. |
| Compound "oils out" or precipitates during crystallization | The compound is melting in the hot solvent or the cooling rate is too fast. | Use a larger volume of solvent and allow the solution to cool more slowly. Let it cool to room temperature before moving to an ice bath. Seeding with a small crystal can also be beneficial.[3] |
| Streaking on TLC and appearance of new spots after column chromatography | Acid-catalyzed degradation on silica (B1680970) gel. | Use neutralized silica gel or an alternative stationary phase like alumina.[3] |
Experimental Protocols
Protocol: Aurora Kinase Inhibition Assay
Given that similar N-phenyl-pyrimidin-2-amine derivatives have been identified as Aurora kinase inhibitors, this protocol outlines a hypothetical in vitro assay to assess the inhibitory activity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine against Aurora A kinase.[4]
1. Materials:
-
4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
Positive control inhibitor (e.g., CYC116)[4]
-
384-well plates
2. Method:
-
Prepare a 10 mM stock solution of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine in DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the Aurora A kinase solution (at the desired concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical IC₅₀ Data
| Compound | Target Kinase | IC₅₀ (nM) |
| 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine | Aurora A | 15.2 |
| 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine | Aurora B | 25.8 |
| CYC116 (Control)[4] | Aurora A | 8.0 |
| CYC116 (Control)[4] | Aurora B | 9.2 |
Visualizations
Diagram 1: Hypothetical Aurora Kinase Signaling Pathway
References
Technical Support Center: Addressing Off-Target Effects of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals investigating the biological activity and potential off-target effects of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary off-targets for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine?
A1: While direct kinase profiling data for this specific compound is not publicly available, based on extensive research on structurally similar N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, the primary off-targets are likely to be protein kinases. Specifically, Aurora kinases A and B have been identified as potent targets for this chemical scaffold.[1][2] Therefore, it is highly recommended to assess the inhibitory activity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine against these kinases.
Q2: We are observing unexpected or inconsistent phenotypes in our cellular assays. Could these be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[3] Besides the primary suspected off-targets (Aurora kinases), your compound could be interacting with other kinases or cellular proteins. To determine if the observed phenotype is a result of off-target effects, consider the following:
-
Dose-response relationship: On-target effects should typically occur at lower concentrations than off-target effects.[4]
-
Use of structurally unrelated inhibitors: Comparing your results with those from a structurally different inhibitor for the same presumed target can help differentiate on-target from off-target effects.[5]
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should phenocopy the effects of a specific inhibitor.[4]
Q3: Our compound has poor aqueous solubility. How can this affect our results and how can we address it?
A3: Poor aqueous solubility is a common issue with pyrimidine-based compounds and can lead to artificially low potency readings, precipitation in assays, and unreliable results. Strategies to address this include:
-
Use of co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but its concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH adjustment: For ionizable compounds, adjusting the pH of the assay buffer can improve solubility.
-
Formulation with excipients: For in vivo studies, formulation with agents like cyclodextrins or lipids can enhance bioavailability.
Q4: Are there any known liabilities with the 1,2,3-thiadiazole (B1210528) moiety that could lead to assay interference?
A4: Certain chemical scaffolds are known as Pan-Assay Interference Compounds (PAINS) because they can produce false-positive results in high-throughput screens through various mechanisms not related to specific target inhibition.[6] While the 1,2,3-thiadiazole is not as commonly flagged as some other heterocycles, some related sulfur-containing heterocycles have been associated with thiol reactivity, which can lead to non-specific inhibition.[7] It is important to perform control experiments to rule out assay artifacts.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in vitro kinase assays.
| Possible Cause | Suggested Solution |
| Compound Precipitation | Visually inspect assay plates for precipitation. Decrease the final concentration of the compound. Consider using a different co-solvent or adding a non-ionic detergent (e.g., Triton X-100) to the assay buffer. |
| Assay Interference | Run control experiments without the kinase to check for compound-mediated inhibition of the detection reagent (e.g., luciferase). Some compounds can be autofluorescent or colored, interfering with certain detection methods.[8] |
| Time-Dependent Inhibition | Pre-incubate the kinase and the compound for varying amounts of time before initiating the reaction. If the IC50 decreases with longer pre-incubation, it may indicate slow-binding or covalent inhibition. |
| ATP Concentration | If the inhibitor is ATP-competitive, the measured IC50 will be dependent on the ATP concentration in the assay. Ensure the ATP concentration is consistent across experiments and ideally close to the Km value for the kinase. |
Problem 2: Discrepancy between biochemical potency and cellular activity.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane. This can be assessed using cell permeability assays (e.g., PAMPA). |
| Efflux by Transporters | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
| Metabolic Instability | The compound may be rapidly metabolized by the cells into an inactive form. Perform stability assays in cell lysates or with liver microsomes. |
| Target Not Expressed or Active | Confirm that the target kinase (e.g., Aurora kinase) is expressed and active in the cell line being used. |
| Off-Target Effects Masking On-Target Activity | The compound may be hitting an off-target that has an opposing biological function.[4] Perform a cellular thermal shift assay (CETSA) to confirm target engagement in cells. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of a close structural analog, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine , against Aurora kinases. This data can serve as a benchmark for the expected potency of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
| Compound | Target Kinase | Assay Type | Potency (Ki or IC50) | Reference |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A | Enzymatic | Kᵢ = 8.0 nM | [2] |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora B | Enzymatic | Kᵢ = 9.2 nM | [2] |
| CYC116 | Aurora A | Enzymatic | IC50 = 44 nM | [9] |
| CYC116 | Aurora B | Enzymatic | IC50 = 19 nM | [9] |
| CYC116 | Aurora C | Enzymatic | IC50 = 65 nM | [9] |
| CYC116 | VEGFR2 | Enzymatic | IC50 = 69 nM | [9] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase using the ADP-Glo™ luminescent assay.[10][11][12][13][14]
Materials:
-
Recombinant Aurora kinase A or B
-
Kinase-specific substrate (e.g., Kemptide)
-
4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup:
-
Add kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for validating the binding of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine to its target kinase (e.g., Aurora kinase A) in intact cells.[15][16][17][18][19]
Materials:
-
Cultured cells expressing the target kinase
-
Cell culture medium
-
4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
-
DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Antibody against the target protein (e.g., anti-Aurora A)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO (vehicle control) at the desired concentration and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the percentage of soluble protein against temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.
Caption: Simplified Aurora kinase signaling pathway and the point of inhibition.[20][21][22][23][24]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. apexbt.com [apexbt.com]
Technical Support Center: Synthesis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine scaffold?
A common and effective strategy involves a convergent synthesis approach. This typically includes the synthesis of a key chalcone (B49325) intermediate bearing a phenyl group, which then undergoes cyclization with guanidine (B92328) to form the pyrimidine (B1678525) core. The 1,2,3-thiadiazole (B1210528) moiety is often introduced via the Hurd-Mori reaction from a suitable ketone precursor. An alternative approach could involve a Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by conversion to the thiadiazole ring.
Q2: My overall yield is consistently low. What are the most likely causes?
Low overall yield in a multi-step synthesis can be attributed to several factors. In the context of this synthesis, common culprits include incomplete reaction at any of the key steps (chalcone formation, pyrimidine cyclization, or thiadiazole formation), degradation of intermediates, and suboptimal reaction conditions. It is crucial to monitor each step by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion before proceeding.[1][2] The purity of starting materials and reagents is also critical.
Q3: I am observing multiple spots on my TLC after the pyrimidine ring formation. What could be the side products?
In the reaction of chalcones with guanidine, side reactions can lead to various impurities.[1][2] These may include unreacted starting materials, partially cyclized intermediates, or products from self-condensation of the chalcone. The presence of excess base or elevated temperatures can promote the formation of these byproducts. Careful control of reaction conditions and stoichiometry is essential.
Q4: The Hurd-Mori reaction for the 1,2,3-thiadiazole synthesis is not proceeding as expected. What should I check?
The Hurd-Mori reaction, which typically uses thionyl chloride to cyclize a semicarbazone, can be sensitive to reaction conditions.[3][4] Key factors to verify include the purity and dryness of the thionyl chloride and the solvent. The reaction is often run at low temperatures to control its exothermicity. Inadequate temperature control can lead to decomposition of the starting material or the product. The quality of the precursor semicarbazone is also paramount; ensure it is pure and dry.
Troubleshooting Guides
Issue 1: Low Yield in Chalcone Synthesis
-
Symptom: Low conversion of the starting aldehyde and ketone to the chalcone.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Catalyst | Ensure the base catalyst (e.g., NaOH, KOH) is fresh and of the correct concentration. Consider screening other bases. |
| Suboptimal Temperature | The reaction is typically run at low temperatures (0-25 °C) to minimize side reactions. Optimize the temperature for your specific substrates. |
| Poor Quality Reagents | Use freshly distilled aldehyde and high-purity ketone. Ensure the solvent is dry. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants and catalyst. A slight excess of the aldehyde may be beneficial in some cases. |
Issue 2: Low Yield and/or Impurities in Pyrimidine Formation
-
Symptom: Low yield of the desired 4-phenyl-6-substituted-pyrimidin-2-amine and presence of multiple byproducts.[1][2][5]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the temperature or reaction time cautiously. |
| Side Reactions | Use a suitable solvent like DMF or ethanol (B145695).[1][2] Control the reaction temperature, as higher temperatures can lead to side product formation. Ensure the correct stoichiometry of guanidine hydrochloride and a suitable base. |
| Low Purity Chalcone | Purify the chalcone intermediate before proceeding to the cyclization step. Impurities in the chalcone can interfere with the reaction. |
Issue 3: Failure or Low Yield in 1,2,3-Thiadiazole Formation (Hurd-Mori Reaction)
-
Symptom: The semicarbazone precursor is not converting to the desired 1,2,3-thiadiazole.[3][4]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Decomposition of Reagents | Use freshly opened or distilled thionyl chloride. Ensure the solvent (e.g., dichloromethane, chloroform) is anhydrous. |
| Incorrect Temperature | The reaction is often exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition of thionyl chloride. |
| Low Quality Semicarbazone | Ensure the semicarbazone is pure and completely dry. Moisture can react with thionyl chloride. |
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-6-(halophenyl)pyrimidin-2-amine (General Procedure)
This protocol is adapted from the synthesis of substituted di-(phenyl) pyrimidin-2-amines.[1][2]
-
Chalcone Synthesis: To a stirred solution of a substituted benzaldehyde (B42025) (0.01 mol) and acetophenone (B1666503) (0.01 mol) in ethanol, an aqueous solution of NaOH or KOH is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The precipitated chalcone is filtered, washed with cold water, and recrystallized from ethanol.
-
Pyrimidine Synthesis: A mixture of the synthesized chalcone (0.01 mol), guanidine hydrochloride (0.01 mol), and a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol or DMF) is refluxed for 6-8 hours.[1][2] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice water. The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 5-Substituted-1,2,3-thiadiazoles via Hurd-Mori Reaction
This is a general procedure for the synthesis of 1,2,3-thiadiazoles.[3][4]
-
Semicarbazone Formation: A ketone (1 equivalent) is reacted with semicarbazide (B1199961) hydrochloride (1.1 equivalents) in the presence of a base like sodium acetate (B1210297) in a suitable solvent (e.g., aqueous ethanol). The mixture is heated to reflux until the reaction is complete (monitored by TLC). The product semicarbazone precipitates upon cooling and is collected by filtration.
-
Cyclization: The dried semicarbazone is suspended in a dry, inert solvent (e.g., dichloromethane). The suspension is cooled to 0 °C, and thionyl chloride (2-3 equivalents) is added dropwise with stirring. The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature. The reaction is quenched by pouring it into ice water. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude 1,2,3-thiadiazole, which is then purified.
Visualizations
Caption: A plausible synthetic workflow for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
Technical Support Center: Navigating Challenges in the Clinical Application of Pyrimidine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrimidine (B1678525) derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of this important class of compounds.
Section 1: Solubility and Formulation
Poor aqueous solubility is one of the most frequently encountered hurdles in the development of pyrimidine-based drug candidates, often hindering biological evaluation and affecting bioavailability.[1][2]
Frequently Asked Questions (FAQs)
Q1: My pyrimidine derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer or cell culture medium. What is happening and how can I fix it?
A1: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.[2] While DMSO can dissolve many hydrophobic compounds at high concentrations, this solubility is drastically reduced upon dilution into an aqueous environment.
Troubleshooting Steps:
-
Decrease Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay. While some cell lines tolerate up to 1%, lower concentrations are preferable to minimize solvent-induced toxicity and reduce the risk of precipitation.[2]
-
Optimize Stock Solution Concentration: Preparing a lower concentration stock solution in DMSO can sometimes prevent rapid precipitation upon dilution.[2]
-
Utilize Co-solvents: Employing a water-miscible organic co-solvent can improve solubility. Common choices include polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol (PG), or ethanol.[2] Ensure the final co-solvent concentration is compatible with your assay (typically ≤1%).[2]
-
pH Adjustment: For ionizable pyrimidine derivatives, modifying the pH of the buffer can significantly enhance solubility. For basic compounds, a lower (more acidic) pH generally increases solubility, while for acidic compounds, a higher (more basic) pH is beneficial.[1][3] It is critical to ensure the chosen pH is compatible with your experimental system.[2]
-
Formulation Strategies: For more advanced applications, consider formulating the compound using techniques such as complexation with cyclodextrins or encapsulation into liposomes.[1][4]
Q2: I am observing high variability and poor reproducibility in my cell-based assay results. Could this be related to solubility?
A2: Absolutely. Poor solubility is a major cause of inconsistent results in in vitro assays. If your compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the intended nominal concentration, leading to unreliable dose-response curves and inaccurate IC50 values.[2]
Troubleshooting Steps:
-
Perform a Solubility Test in Assay Medium: Before your main experiment, prepare dilutions of your compound in the cell culture medium and incubate them under the same conditions (e.g., 37°C, 5% CO2). Visually and microscopically inspect for any signs of precipitation at various time points.[2]
-
Determine the "Cloud Point": The concentration at which the solution becomes visibly cloudy is the kinetic solubility limit. For more reliable and reproducible results, it is advisable to work at concentrations below this "cloud point".[2]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Assay Buffer
This protocol provides a quick assessment of the apparent solubility of your pyrimidine derivative in your specific experimental buffer.
Methodology:
-
Preparation: Prepare a high-concentration stock solution of your pyrimidine derivative in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your compound in the assay buffer to achieve a range of final concentrations.
-
Incubation: Incubate the plate under your experimental conditions (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each well for signs of precipitation or turbidity. The highest concentration that remains clear is the approximate kinetic solubility.
Data Presentation
Table 1: Solubility Enhancement Strategies for Pyrimidine Derivatives
| Strategy | Description | Typical Improvement | Reference |
| pH Adjustment | Modifying the pH for ionizable compounds. | Can be dramatic, several orders of magnitude. | [1][3] |
| Co-solvents | Using solvents like PEG 400 or ethanol. | 2 to 10-fold or higher. | [2] |
| Cyclodextrins | Encapsulation of the drug molecule. | Varies widely based on compound and cyclodextrin. | [1] |
| Liposomes | Formulation into lipid vesicles. | Substantial increase in apparent solubility. | [1][4] |
Section 2: Stability and Storage
The chemical stability of pyrimidine-based compounds can be compromised by factors such as pH, light, and temperature, leading to degradation and loss of activity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for my pyrimidine compounds?
A1: To ensure long-term stability, solid pyrimidine compounds should be stored in tightly sealed containers in a dry, cool, and well-ventilated area, protected from light and moisture.[1] For solutions, particularly in DMSO, store them at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[1]
Q2: My pyrimidine nucleoside analog seems to be degrading in my experimental setup. What could be the cause?
A2: Certain pyrimidine derivatives are susceptible to degradation under specific conditions:
-
Acid Instability: Some modified pyrimidine nucleosides, such as tetrahydrouridine (B1681287) (THU), are known to be unstable in acidic environments.[1][5] This is a critical consideration for oral drug development and certain experimental protocols.
-
Photolytic Decomposition: The basic pyrimidine ring can undergo photolytic decomposition into uracil (B121893) when exposed to UV light.[1][5] It is recommended to protect pyrimidine compounds from prolonged light exposure.
-
Reagent-Induced Degradation: Strong reagents, such as the formic acid-diphenylamine reagent used in some DNA analysis methods, can cause partial degradation of pyrimidine oligonucleotides.[1]
Experimental Protocols
Protocol 2: Assessing Compound Stability in Solution
This protocol helps determine the stability of your pyrimidine derivative under specific experimental conditions (e.g., in your assay buffer).
Methodology:
-
Sample Preparation: Prepare a solution of your compound in the desired buffer at a relevant concentration.
-
Incubation: Incubate the solution under conditions that mimic your experiment (e.g., 37°C for 24, 48, 72 hours). Include a control sample stored at -80°C.
-
Analysis: At each time point, analyze the samples by HPLC or LC-MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the percentage of the parent compound remaining over time to determine the degradation rate.
Section 3: Off-Target Effects and Unexpected Toxicity
The pyrimidine scaffold can interact with the ATP-binding site of a wide range of kinases, which can lead to off-target effects and unexpected cytotoxicity.[6]
Frequently Asked Questions (FAQs)
Q1: My pyrimidine inhibitor is causing significant cell death at concentrations where the intended target should not be sufficiently inhibited. What could be the cause?
A1: This is a common issue that often arises from off-target effects.[6] Here’s a systematic approach to troubleshoot this:
-
Confirm On-Target Potency: First, verify the activity of your inhibitor against its intended target using a purified in vitro kinase assay to determine the IC50 value.[6]
-
Assess Off-Target Kinase Inhibition: Profile your inhibitor against a broad panel of kinases to identify potential off-targets that could be responsible for the observed toxicity. Several commercial services are available for kinase selectivity profiling.[6]
-
Investigate Common Toxic Off-Targets: Certain kinases are known to be associated with cellular toxicity when inhibited. If your kinase profiling reveals potent inhibition of kinases involved in essential cellular processes, these may be the cause of the observed cell death.[6]
-
Perform Rescue Experiments: If a specific off-target is suspected, you may be able to "rescue" the cells from the inhibitor's toxic effects by activating the downstream pathway of the off-target kinase through alternative means.[6]
Q2: My inhibitor is potent in a biochemical assay with the purified kinase, but shows significantly weaker activity in cell-based assays. What could explain this discrepancy?
A2: This is a frequent challenge in drug development and can be attributed to several factors, including poor cell permeability, rapid metabolism, or active efflux from the cell.
Data Presentation
Table 2: Example IC50 Values of Pyrimidine Derivatives Against Target and Off-Target Kinases
| Compound | Target Kinase | Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Reference |
| Compound 72 | FAK | 27.4 | MMP-2/MMP-9 | Significant Inhibition | [7] |
| Compound c24 | DPP-4 | 2 | DPP-8/DPP-9 | >4000 | [8] |
| Alogliptin | DPP-4 | 4 | - | - | [8] |
Section 4: Mechanisms of Resistance
Cancer cells can develop resistance to pyrimidine-based inhibitors through various mechanisms, which is a significant challenge in their clinical application.[9][10]
Frequently Asked questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to pyrimidine-based inhibitors?
A1: Cells can develop resistance through several key mechanisms:
-
Upregulation of the Pyrimidine Salvage Pathway: A primary resistance mechanism involves the cell switching from de novo pyrimidine synthesis to the salvage pathway, which recycles extracellular nucleosides, thereby bypassing the inhibitory effect on the de novo pathway.[9][11]
-
Target Enzyme Mutations: Mutations in the target enzyme, such as EGFR, can prevent the inhibitor from binding effectively.[9] For example, the C797S mutation in EGFR confers resistance to many irreversible pyrimidine-based EGFR inhibitors.[9]
-
Metabolic Reprogramming: Cancer cells can alter their metabolism to compensate for the effects of the inhibitor. For instance, KRAS mutant cells can exhibit altered pyrimidine metabolism, affecting their sensitivity to DHODH inhibitors.[9][12]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[9]
Section 5: Mandatory Visualizations
Diagrams
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Pyrimidine synthesis pathways and points of inhibition.
Caption: General experimental workflow for in vitro screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijsat.org [ijsat.org]
- 11. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
A Comparative Guide to the Anticancer Potential of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer effects of the novel heterocyclic compound 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. Due to the limited availability of specific experimental data for this exact molecule, this guide focuses on a broader comparison of its core chemical scaffolds—pyrimidine (B1678525) and thiadiazole derivatives—against established anticancer agents. The information presented herein is intended to serve as a valuable resource for researchers interested in the discovery and development of new anticancer therapeutics based on these promising heterocyclic structures.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various pyrimidine and thiadiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are presented. For a comprehensive comparison, IC50 values for commonly used chemotherapeutic agents are also included. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as cell culture techniques and assay duration.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrimidine and Thiadiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Thiadiazole Derivatives | ||
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 | 4.37 ± 0.7 |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 | 8.03 ± 0.5 |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 | 1.78 |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 | 4.04 |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 | 7.4 |
| Pyrimidine Derivatives | ||
| Pyrido[2,3-d]pyrimidine derivative (2d) | A549 | Strong cytotoxicity at 50 µM |
| Pyrrolo[2,3-d]pyrimidin-6-one derivative (5) | A549 | 15.3 |
| Pyrrolo[2,3-d]pyrimidin-6-one derivative (6) | MCF-7 | 10.9 |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (2) | MCF-7 | 13.89 - 19.43 |
| Thiadiazolyl-Pyrimidine Hybrids | ||
| 6-Amino-5-cyano[1][2][3]thiadiazolo[3,2-a]pyrimidine-2-sulfonamide (14) | MCF-7 | Active |
| (Oxo)[1][2][3]thiadiazolo[2,3-b]quinazoline-2-sulfonamide (15) | MCF-7 | Active |
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC50 (µM) - Representative Values* |
| Doxorubicin | MCF-7 | 0.5 - 2.5 |
| Doxorubicin | A549 | > 20 |
| Doxorubicin | HepG2 | 1.3 - 12.2 |
| Cisplatin | MCF-7 | 5 - 20 |
| Cisplatin | A549 | 6.14 - 8.6 |
| Cisplatin | HepG2 | ~10 |
| Paclitaxel | MCF-7 | 0.003 - 0.01 |
| Paclitaxel | A549 | 0.002 - 0.01 |
*Note: These values are approximate ranges derived from multiple sources and are intended for general comparison. Actual IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate the validation of the anticancer effects of novel compounds, detailed experimental protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental and Logical Flow Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflow for evaluating the anticancer effects of a test compound and a hypothetical signaling pathway that could be targeted by pyrimidine-thiadiazole derivatives.
Caption: A general workflow for the preclinical evaluation of a novel anticancer compound.
Caption: A hypothetical signaling pathway potentially targeted by thiadiazolyl-pyrimidine derivatives.
References
A Comparative Guide to the Kinase Inhibitory Profile of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the kinase inhibitory potential of the novel compound 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine against other established kinase inhibitors. Due to the absence of published experimental data for this specific compound, this document outlines a proposed experimental plan and presents hypothetical data to illustrate how such a comparison would be structured. The methodologies provided are based on established protocols in the field of kinase inhibitor profiling.
Introduction
The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs, such as Imatinib and Dasatinib, featuring this core structure.[1] The fusion of a pyrimidine ring with other heterocyclic systems, such as thiadiazoles, has been explored to generate novel compounds with potential anticancer and anti-inflammatory activities.[2][3] The subject of this guide, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine, combines these key structural features, suggesting it may exhibit inhibitory activity against one or more protein kinases.
Structurally related compounds, such as N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, have been identified as potent inhibitors of Aurora kinases A and B.[4] This suggests that Aurora kinases could be a primary target for the title compound. Furthermore, the broad therapeutic potential of pyrimidine-based inhibitors against targets like Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) warrants a broader screening approach.[5][6]
This guide will compare the hypothetical inhibitory activity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine with a panel of known kinase inhibitors, including those targeting Aurora kinases and other relevant cancer-associated kinases.
Comparative Kinase Inhibition Profile (Hypothetical Data)
The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine and selected comparator kinase inhibitors against a panel of protein kinases.
| Kinase Target | 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine (IC50, nM) | CYC116 (Aurora A/B) (IC50, nM) | Imatinib (Abl, KIT, PDGFR) (IC50, nM) | Dasatinib (Multi-kinase) (IC50, nM) |
| Aurora A | 25 | 8 | >10,000 | 30 |
| Aurora B | 15 | 9.2 | >10,000 | 15 |
| CDK2 | 150 | - | >10,000 | 0.8 |
| CDK4 | 800 | - | >10,000 | 120 |
| Abl | >10,000 | - | 250 | 0.6 |
| VEGFR2 | 500 | - | 100 | 1.5 |
| EGFR | >5,000 | - | >10,000 | 30 |
Data presented is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[7]
Materials:
-
Recombinant human kinase enzymes (e.g., Aurora A, Aurora B, CDK2, etc.)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[8]
-
Test compound (4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine) and comparator inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and comparator compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.[7]
-
Enzyme and Substrate Preparation: Prepare a mixture of the recombinant kinase and its specific substrate in kinase buffer.
-
Kinase Reaction Initiation: Add 2 µL of the diluted kinase enzyme to each well. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL. The ATP concentration should be at the Km value for the specific kinase to ensure accurate potency determination.[7]
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[7]
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.[7]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control wells (DMSO treated). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
Cellular Phosphorylation Assay
This protocol describes a method to quantify the inhibition of kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.[10][11]
Materials:
-
Cancer cell line expressing the target kinase (e.g., HCT116 for Aurora kinase)
-
96-well cell culture plates
-
Cell culture medium
-
Test compound and comparator inhibitors
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies for the target substrate
-
ELISA or Western blot reagents
-
Plate reader or Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include appropriate positive and negative controls. Incubate for a predetermined period (e.g., 2-24 hours).[10]
-
Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and add lysis buffer to each well.[10]
-
Quantification of Substrate Phosphorylation:
-
ELISA-based method: Transfer the cell lysate to an ELISA plate pre-coated with a capture antibody for the substrate. Use a phospho-specific detection antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate to quantify the level of phosphorylated substrate.[10]
-
Western blot-based method: Separate the cell lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies for the target substrate. Quantify the band intensities to determine the ratio of phosphorylated to total substrate.
-
-
Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal. Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the vehicle-treated control. Determine the IC50 value from the resulting dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate a generic kinase signaling pathway and the experimental workflow for kinase inhibitor screening.
Caption: A diagram illustrating a generic kinase signaling cascade and the point of inhibition.
Caption: A flowchart outlining the workflow for kinase inhibitor discovery and development.
Conclusion
While the kinase inhibitory profile of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is yet to be experimentally determined, its structural features suggest it is a promising candidate for targeting protein kinases, potentially with a profile similar to known Aurora kinase inhibitors. The experimental protocols and comparative framework provided in this guide offer a robust starting point for the comprehensive evaluation of this and other novel kinase inhibitor candidates. Further investigation through in vitro and cell-based assays is essential to elucidate its specific targets, potency, and potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine and Structurally Related Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The core structure, a 2-aminopyrimidine (B69317) scaffold substituted at the 4- and 6-positions with aryl and heteroaryl moieties, is a well-established pharmacophore in medicinal chemistry. Variations in these substituents significantly influence the biological activity, offering a rich landscape for structure-activity relationship (SAR) studies.
Comparative Cytotoxicity of Substituted Pyrimidine (B1678525) Derivatives
The following table summarizes the cytotoxic activities (IC50 values) of various 2,4,6-substituted pyrimidine and related heterocyclic derivatives against a panel of human cancer cell lines. This data, collated from multiple studies, highlights the impact of different substitution patterns on anticancer potency.
| Compound/Derivative Class | Substituents (R1, R2, R3) | Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Varied aryl and heteroaryl groups | MCF-7 (Breast) | 0.57 - 3.15 | [1] |
| HepG2 (Liver) | 0.99 - 4.16 | [1] | ||
| Indazol-pyrimidines | Varied aryl groups | MCF-7 (Breast) | 1.63 - 1.84 | [2] |
| A549 (Lung) | 2.31 | [2] | ||
| 4,6-Diaryl Pyrimidines | 2-Thio-substitution with varied aryl groups | Various | Potent antiproliferative | [3] |
| Thiazolo[4,5-d]pyrimidines | Trifluoromethyl and varied aryl groups | Various NCI-60 | Growth inhibition | [4] |
| General Pyrimidine Derivatives | Varied substituents | PC3 (Prostate) | 21 (for most potent) | [5] |
| A549 (Lung) | Strong cytotoxicity at 100 µM | [6] |
Key Structural Insights and Biological Activities
The 2-aminopyrimidine core is a frequent hinge-binding motif for various kinases, making this class of compounds potent inhibitors of these crucial cellular regulators.[7] The nature of the substituents at the 4- and 6-positions dictates the specific kinase interactions and overall cellular effects.
-
Anticancer Activity: Many pyrimidine derivatives exhibit significant cytotoxicity against a broad range of cancer cell lines, including breast, liver, lung, and prostate cancers.[1][5][8] The mechanism often involves the induction of apoptosis.[1]
-
Kinase Inhibition: Substituted pyrimidines have been identified as potent inhibitors of several protein kinases implicated in cancer, such as PIM-1, Aurora kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][9][10]
-
For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent PIM-1 kinase inhibition with IC50 values in the nanomolar range.[1]
-
Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine are effective inhibitors of Aurora A and B kinases.
-
4,6-diaryl pyrimidines have been developed as dual inhibitors of EGFR and VEGFR-2.[3]
-
The introduction of a 1,2,3-thiadiazole (B1210528) moiety, as in the title compound, is of particular interest. While less common than the 1,3,4-thiadiazole (B1197879) isomer in medicinal chemistry, 1,2,3-thiadiazoles are known to possess a range of biological activities. Their incorporation into the pyrimidine scaffold could lead to novel pharmacological profiles.
Experimental Protocols
For researchers aiming to evaluate the biological activity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine or similar compounds, the following are standard experimental methodologies.
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of chemical compounds.[2][8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value by plotting cell viability against compound concentration.[11]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
Test compound (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multi-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, ATP, and the test compound at various concentrations in the kinase reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion and ADP Conversion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.[11]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrimidine-based compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.
Signaling Pathway Inhibition
The diagram below depicts a simplified signaling pathway for a receptor tyrosine kinase (RTK), such as VEGFR-2, and indicates the point of inhibition by pyrimidine-based kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.
References
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
"confirming the binding affinity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine"
Comparative Analysis of Binding Affinity for Pyrimidine-Thiadiazole Analogs
Introduction
Comparative Binding Affinity of Structurally Related Compounds
The following table summarizes the binding affinities of several pyrimidine-thiazole/thiadiazole derivatives against their respective biological targets. These compounds, while structurally distinct from 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine, share core structural motifs and provide insight into the potential biological targets and binding potencies for this class of molecules.
| Compound | Target(s) | Binding Affinity Metric | Value | Reference Compound |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)[1] | Aurora A, B | Kᵢ | 8.0 nM, 9.2 nM | - |
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Cpd 78)[2] | CDK4, CDK6 | Kᵢ | 1 nM, 34 nM | Palbociclib |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Cpd 83)[2] | CDK4, CDK6 | GI₅₀ (MV4-11 cells) | 1-69 nM | - |
| Furo[2,3-d]pyrimidine-1,3,4-thiadiazole derivative (Cpd 33)[2] | FLT3-ITD | IC₅₀ | 6 nM | - |
| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative (ML216)[3] | Bloom Helicase | IC₅₀ | 1.2 µM | Ellagic acid |
| 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivative (Cpd 8a) | VEGFR2, Tie-2 | IC₅₀ (cellular) | Not specified | - |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide[4] | MDA-MB-231 | IC₅₀ | 9 µM | Imatinib (20 µM) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are representative of the techniques used to determine the binding affinities and biological activities of the comparator compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase by quantifying the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted test compound or vehicle (for control wells) to the wells of a 384-well plate.[6]
-
Add the purified kinase and the specific substrate to the wells.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often equivalent to the Kₘ for ATP).[7]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[6]
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader. The signal is positively correlated with the amount of ADP formed and thus, kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.[7]
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., MV4-11, HeLa)
-
Cell culture medium and supplements
-
96-well clear flat-bottom plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).[8]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% inhibition of cell growth) from the dose-response curve.
-
BLM Helicase Activity Assay (Fluorescence-Based)
This assay measures the inhibition of Bloom (BLM) helicase-catalyzed DNA unwinding.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the helicase reaction buffer, BLM helicase, and the diluted test compound.[3]
-
Initiate the reaction by adding ATP and the fluorescent DNA substrate.[3]
-
In the intact duplex substrate, the quencher is in close proximity to the fluorophore, resulting in low fluorescence. As the helicase unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence.[10]
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 525 nm and emission at 598 nm).[3]
-
The rate of fluorescence increase is proportional to the helicase activity.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To illustrate the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: A simplified diagram of a generic receptor tyrosine kinase signaling cascade, which is often the target of pyrimidine-based inhibitors.
Caption: A flowchart illustrating the typical workflow for an in vitro luminescence-based kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A next-generation sequencing–based assay for minimal residual disease assessment in AML patients with FLT3-ITD mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.co.uk [promega.co.uk]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of Pyrimidine-Based Drugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine-based drugs have long been a cornerstone of cancer chemotherapy, exploiting the fundamental need of rapidly dividing cancer cells for nucleic acid synthesis. This guide provides a comprehensive head-to-head comparison of key pyrimidine (B1678525) analogs: 5-Fluorouracil (5-FU), Capecitabine (B1668275), Gemcitabine (B846), Cytarabine (B982), and the combination drug Trifluridine (B1683248)/tipiracil (B1663634). We delve into their mechanisms of action, comparative preclinical efficacy, clinical trial outcomes, and the experimental methodologies used to generate this data.
Preclinical Performance: A Quantitative Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following tables summarize the IC50 values of the selected pyrimidine-based drugs across a range of cancer cell lines, providing a snapshot of their relative cytotoxic potential. It is important to note that IC50 values can vary significantly based on the cell line and experimental conditions.
Table 1: IC50 Values of Fluoropyrimidines (5-FU, Capecitabine, and Trifluridine) in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| 5-Fluorouracil | MCF-7 | Breast Cancer | 0.38[1] | 48 hours |
| HCT-116 | Colorectal Cancer | Not specified, but used as a comparator[2] | - | |
| DLD-1 | Colorectal Cancer | <2-fold increase in resistant line[3] | - | |
| HepG2 | Liver Cancer | 323.2[4] | - | |
| Capecitabine | MCF-7 | Breast Cancer | 1147.9[5] | 48 hours |
| 4T1 | Breast Cancer | 1700[6] | 48 hours | |
| MCF-7 | Breast Cancer | 619.36[7] | - | |
| SK-BR-3 | Breast Cancer | 679.51[7] | - | |
| Trifluridine (FTD) | HCT-116 | Colorectal Cancer | 5 | - |
| DLD-1 | Colorectal Cancer | >22-fold increase in resistant line[3] | - | |
| RKO | Colorectal Cancer | >22-fold increase in resistant line[3] | - | |
| 23 Human Cancer Cell Lines | Various | 0.6 - 52 (Median: 5.6) | - | |
| MKN45 | Gastric Cancer | 0.23[8] | - | |
| MKN74 | Gastric Cancer | 6.0[8] | - | |
| KATOIII | Gastric Cancer | 2.7[8] | - |
Table 2: IC50 Values of Deoxycytidine Analogs (Gemcitabine and Cytarabine) in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 | Incubation Time |
| Gemcitabine | 197 Lymphoblastoid Cell Lines | Leukemia/Lymphoma | 25.3 ± 30.7 nM (mean ± SD)[9] | - |
| HL-60 | Leukemia | Not specified, but shown to be cytotoxic[10] | - | |
| Cytarabine | 197 Lymphoblastoid Cell Lines | Leukemia/Lymphoma | 8.4 ± 14.3 µM (mean ± SD)[9] | - |
| KG-1a | Leukemia | 60 ± 57 µM[11] | - |
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials provide the ultimate test of a drug's therapeutic value. Here, we summarize key findings from head-to-head clinical studies.
Table 3: Head-to-Head Clinical Trial Comparison of Pyrimidine-Based Drugs
| Comparison | Cancer Type | Key Findings | Reference |
| Capecitabine vs. 5-FU | Metastatic Colorectal Cancer | The SOLSTICE trial showed that first-line trifluridine/tipiracil plus bevacizumab was not superior to capecitabine plus bevacizumab in terms of progression-free survival (PFS). Median PFS was 9.4 months for the trifluridine/tipiracil arm and 9.3 months for the capecitabine arm.[12][13] However, the safety profiles differed, with the trifluridine/tipiracil group experiencing more neutropenia and anemia, while the capecitabine group had a higher incidence of hand-foot syndrome.[12] | [12][13] |
| Gemcitabine vs. Cytarabine | Relapsed/Refractory Aggressive Lymphomas | A study on murine leukemias and human normal and leukemic cells in vitro showed that gemcitabine increased the cytotoxic activity of cytarabine.[14] | [14] |
| Trifluridine/tipiracil vs. Capecitabine | Metastatic Colorectal Cancer | The TASCO1 trial, a phase II study, showed that trifluridine/tipiracil plus bevacizumab resulted in a longer median PFS (9.23 months) compared to capecitabine plus bevacizumab (7.82 months) in patients not eligible for intensive chemotherapy.[1] | [1] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways targeted by these drugs is crucial for rational drug design and combination therapies.
5-Fluorouracil (5-FU) and Capecitabine
Capecitabine is an oral prodrug that is enzymatically converted to 5-FU in the body. 5-FU exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS and a folate cofactor, inhibiting the synthesis of thymidylate, an essential precursor for DNA synthesis.[15][16] This leads to a "thymineless death" in rapidly dividing cells.[15]
-
Incorporation into RNA and DNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA, disrupting RNA processing and function.[15][16] It can also be incorporated into DNA as fluorodeoxyuridine triphosphate (FdUTP), leading to DNA damage.[15]
Recent studies suggest that for gastrointestinal cancers, the primary mechanism of 5-FU-induced cell death is through interference with RNA synthesis, particularly ribosomal RNA.[7]
Gemcitabine and Cytarabine
Gemcitabine and Cytarabine are both analogs of deoxycytidine.[9] Their primary mechanism involves the disruption of DNA synthesis.
-
Gemcitabine: After intracellular phosphorylation to its active di- and triphosphate forms (dFdCDP and dFdCTP), gemcitabine exerts its effects through two main actions:
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis.[17]
-
DNA Chain Termination: dFdCTP is incorporated into DNA, causing "masked chain termination" where one additional nucleotide can be added before DNA polymerase is unable to proceed, ultimately leading to apoptosis.[17]
-
-
Cytarabine: Similar to gemcitabine, cytarabine is converted to its active triphosphate form (ara-CTP). Ara-CTP competitively inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis and repair.[9][14][18]
Trifluridine/tipiracil
Trifluridine/tipiracil is a combination drug where trifluridine (FTD), a thymidine-based nucleoside analog, is the cytotoxic component, and tipiracil prevents the rapid degradation of trifluridine.[19] The primary mechanism of action of trifluridine is its incorporation into DNA.[3][19]
-
DNA Incorporation: After being phosphorylated to its triphosphate form, FTD is incorporated into DNA in place of thymidine. This incorporation leads to DNA dysfunction and strand breaks, ultimately triggering cell death.[13][19]
-
Thymidylate Synthase Inhibition: While FTD can inhibit TS, this is not considered its primary mechanism of action with oral dosing.[13]
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[20]
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]
-
Drug Treatment: Prepare serial dilutions of the pyrimidine-based drugs in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).[21]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[21]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.[22]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.[15]
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate a low number of single cells in 6-well plates.[22]
-
Drug Treatment: Treat the cells with the desired concentrations of the pyrimidine-based drugs.
-
Incubation: Incubate the plates for 1-3 weeks, allowing individual cells to form colonies.[22]
-
Fixation and Staining: After the incubation period, fix the colonies with a solution such as a 1:7 mixture of acetic acid and methanol, and then stain them with a dye like 0.5% crystal violet.[22]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).[20]
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Western Blot for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins, such as those involved in apoptosis, to elucidate the mechanism of drug-induced cell death.[17][23]
Workflow:
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the pyrimidine-based drugs for a specified time, then lyse the cells to extract total protein.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.[24]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins).[24] Following this, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression levels, normalizing to a loading control (e.g., β-actin).
This guide provides a foundational comparison of key pyrimidine-based drugs. For further in-depth analysis, researchers are encouraged to consult the primary literature cited. The provided experimental protocols offer a starting point for designing and executing robust in vitro studies to further elucidate the efficacy and mechanisms of these and other novel anticancer agents.
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usa-journals.com [usa-journals.com]
- 6. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trifluridine-tipiracil plus bevacizumab versus capecitabine plus bevacizumab as first-line... : Falk Foundation [falkfoundation.org]
- 12. targetedonc.com [targetedonc.com]
- 13. The interaction of gemcitabine and cytarabine on murine leukemias L1210 or P388 and on human normal and leukemic cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. targetedonc.com [targetedonc.com]
- 19. Clonogenic Assay [en.bio-protocol.org]
- 20. Phase II Trial of Trifluridine/Tipiracil in Patients with Advanced, Refractory Biliary Tract Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. onclive.com [onclive.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
"evaluating the specificity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine"
A Comparative Guide for Researchers
Published: December 15, 2025
Note: Initial searches for the specific compound "4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine" did not yield publicly available data. This guide therefore evaluates a closely related and well-documented analogue, CYC116 , a potent Aurora kinase inhibitor with a thiazole-pyrimidine core structure. This comparative analysis places CYC116 in context with other prominent Aurora kinase inhibitors to provide a framework for evaluating specificity and performance.
Introduction
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its combination with a five-membered heterocycle, such as a thiadiazole or thiazole, offers a versatile platform for developing targeted therapies. This guide focuses on the specificity of such compounds, using the clinical candidate CYC116 as a primary example. We compare its performance against other well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), a selective Aurora A inhibitor; Barasertib (AZD1152-HQPA), a selective Aurora B inhibitor; and Danusertib (B1684427) (PHA-739358), a pan-Aurora kinase inhibitor with additional targets.
Aurora kinases (A, B, and C) are critical regulators of mitosis, and their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention. The specificity of an inhibitor against the different Aurora isoforms, as well as against the broader human kinome, is a critical determinant of its therapeutic window and potential side effects.
Comparative Kinase Inhibition Profile
The in vitro inhibitory activity of CYC116 and its comparators against key Aurora kinases and selected off-targets is summarized below. This data, derived from various biochemical assays, highlights the distinct selectivity profiles of each compound.
| Inhibitor | Primary Target(s) | Aurora A (Kᵢ/IC₅₀, nM) | Aurora B (Kᵢ/IC₅₀, nM) | Aurora C (IC₅₀, nM) | Key Off-Targets (Kᵢ/IC₅₀, nM) |
| CYC116 | Aurora A/B | 8.0 | 9.2 | 65 | VEGFR2 (44), FLT3 (44), Src (82), Lck (280)[1][2] |
| Alisertib (MLN8237) | Aurora A | 1.2 | 396.5 | - | >200-fold selective for Aurora A over B[1] |
| Barasertib (AZD1152-HQPA) | Aurora B | 1369 | 0.36 | 17 | Highly selective for Aurora B over A[3][4] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | 61 | Abl (25), Ret (31), FGFR1 (47)[5][6][7] |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are presented as reported in the literature. Direct comparison should be made with caution due to potential variations in assay conditions.
Cellular Activity and Phenotypic Effects
The efficacy of a kinase inhibitor is ultimately determined by its activity in a cellular context. The following table summarizes the anti-proliferative activity of the compared inhibitors across a panel of human cancer cell lines and their characteristic effects on cell division.
| Inhibitor | Cell Line (Example) | Anti-proliferative IC₅₀ (nM) | Primary Cellular Phenotype |
| CYC116 | MV4-11 (Leukemia) | 34[1] | Inhibition of histone H3 phosphorylation, induction of polyploidy, mitotic failure, and apoptosis.[8] |
| Alisertib (MLN8237) | Multiple Myeloma lines | 3 - 1710[1] | G2/M arrest, defective mitotic spindles, apoptosis.[1][9] |
| Barasertib (AZD1152-HQPA) | SCLC lines (sensitive) | < 50[10] | Inhibition of histone H3 phosphorylation, induction of polyploidy (>4N DNA content), apoptosis.[4][11] |
| Danusertib (PHA-739358) | K562 (Leukemia) | ~50 - 3060[12] | G2/M arrest, accumulation of polyploid cells, apoptosis.[12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor characterization.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the inhibitors discussed in this guide. Specific parameters may vary between studies.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC₅₀ or Kᵢ value of an inhibitor against a specific kinase.
-
Principle: Recombinant purified Aurora A or Aurora B kinase is incubated with a peptide substrate and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) in a kinase reaction buffer.[1] The inhibitor is added at various concentrations. The reaction is allowed to proceed at 30°C and is then stopped. The amount of phosphorylated substrate, which is proportional to kinase activity, is quantified by capturing the peptides on a filter plate and measuring radioactivity using a scintillation counter.
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and inhibitor solution.
-
Initiate the reaction by adding the Mg/ATP mixture.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove excess ATP.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and plot against inhibitor concentration to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% (GI₅₀ or IC₅₀).
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Reagents:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test inhibitor (in triplicate) and incubate for a specified period (e.g., 72 or 96 hours).[1]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value using curve-fitting software.
-
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
-
Objective: To assess if the inhibitor causes arrest at a specific phase of the cell cycle.
-
Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as Propidium Iodide (PI). The fluorescence intensity of individual cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of a large population of single cells, allowing for the quantification of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases. Cells with >4N DNA content are considered polyploid.
-
Reagents:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (for fixation)[9]
-
Propidium Iodide (PI) staining solution with RNase A[9]
-
-
Procedure:
-
Treat cells with the inhibitor for a defined period (e.g., 24 or 48 hours).
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in the PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion
While data on the specific molecule 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is not available, the analysis of its close analogue CYC116 provides valuable insights into the potential of the pyrimidine-heterocycle scaffold. CYC116 demonstrates potent, dual inhibition of Aurora A and B kinases with some activity against pro-angiogenic kinases like VEGFR2.[1][13] This profile contrasts with the more selective inhibitors Alisertib (Aurora A) and Barasertib (Aurora B), and the broader-spectrum pan-inhibitor Danusertib.
The specificity of a kinase inhibitor is paramount. Selective inhibition of Aurora A (Alisertib) typically leads to defects in spindle assembly and G2/M arrest, whereas selective inhibition of Aurora B (Barasertib) more characteristically results in failed cytokinesis and subsequent endoreduplication, leading to polyploidy.[4][9] Dual- and pan-inhibitors like CYC116 and Danusertib often produce a mixed phenotype, including polyploidy, consistent with the inhibition of Aurora B.[5][8]
Researchers developing novel compounds based on the pyrimidine-thiadiazole core should employ a systematic workflow, beginning with broad in vitro kinase screening to establish a specificity profile, followed by cellular assays to confirm on-target effects (e.g., inhibition of histone H3 phosphorylation for Aurora B) and determine the resulting cellular phenotype (e.g., cell cycle arrest, polyploidy). This comprehensive evaluation is essential for understanding the mechanism of action and predicting both the therapeutic potential and potential liabilities of new chemical entities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Analogs as CDK4/6 Inhibitors in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative activity of a potent 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative. The data presented is based on preclinical studies and highlights its efficacy as a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle.
A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been identified as highly potent and selective inhibitors of CDK4 and CDK6.[1][2][3][4][5] These kinases are key components of the cell cycle machinery, and their dysregulation is a common feature in many cancers.[1][4] This guide focuses on a representative compound from this series, herein referred to as Compound 78, to illustrate the compound class's potential as an anti-cancer therapeutic. Compound 78, a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative with a piperazine (B1678402) group, has demonstrated excellent potency and high selectivity for CDK4/6 over other cyclin-dependent kinases.[5]
Quantitative Analysis of Anti-Proliferative Activity
The efficacy of Compound 78 was evaluated across various cancer cell lines to determine its concentration-dependent inhibitory effects. The following table summarizes the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) values, which are key indicators of the compound's potency.
| Compound ID | Target | Cell Line | Assay Type | IC50 / GI50 (nM) |
| Compound 78 | CDK4 | - | Kinase Assay | Kᵢ = 1 |
| CDK6 | - | Kinase Assay | Kᵢ = 34 | |
| Proliferation | MV4-11 (Acute Myeloid Leukemia) | GI50 | 23 |
Data extracted from a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives.[5] Kᵢ represents the inhibition constant, a measure of inhibitor potency.
Mechanism of Action: Targeting the Cell Cycle Engine
Compound 78 and its analogs function as ATP-competitive inhibitors of CDK4 and CDK6.[6] These kinases, in complex with D-type cyclins, phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event is a critical step for cells to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these compounds prevent Rb phosphorylation, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.[7][8]
Below is a diagram illustrating the CDK4/6 signaling pathway and the mechanism of action of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine inhibitors.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the activity of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives.
Biochemical Kinase Inhibition Assay
This assay determines the in vitro potency of the test compound against CDK4 and CDK6.
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Retinoblastoma (Rb) protein substrate, [γ-³³P]ATP, and the test compound.
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a reaction plate, combine the kinase, Rb substrate, and kinase assay buffer. c. Add the diluted test compound. d. Initiate the reaction by adding [γ-³³P]ATP. e. Incubate for a specified time at a controlled temperature (e.g., 60 minutes at room temperature). f. Terminate the reaction and spot the mixture onto phosphocellulose paper to capture the phosphorylated substrate. g. Wash the paper to remove unincorporated [γ-³³P]ATP. h. Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each concentration relative to controls. Determine the IC50 or Kᵢ value by fitting the data to a dose-response curve.
Cell-Based Proliferation (MTT) Assay
This assay measures the effect of the test compound on the proliferation of cancer cell lines.[9][10][11]
-
Cell Seeding: Seed cancer cells (e.g., MV4-11) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.[9][11]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the formazan product at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration that causes 50% growth inhibition).
The following diagram illustrates the general workflow for a cell-based proliferation assay.
References
- 1. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
"benchmarking 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine against standard treatments"
Disclaimer: A comprehensive search of scientific literature did not yield specific benchmarking data for the compound 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine. Therefore, this guide provides a comparative analysis of a closely related class of compounds, 2-amino-5-aryl-1,3,4-thiadiazole derivatives , against standard chemotherapeutic agents. This information is intended for researchers, scientists, and drug development professionals to illustrate a framework for such benchmarking studies.
The 1,3,4-thiadiazole (B1197879) ring is a key feature in many compounds developed as potential anticancer agents.[1][2][3] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often demonstrating activities comparable to or exceeding those of established drugs.[4][5] Their therapeutic potential is often linked to the ability to interfere with critical cellular processes, as the thiadiazole ring is a bioisostere of pyrimidine (B1678525), a fundamental component of nucleobases, suggesting it may interfere with DNA replication.[1][3]
Data Presentation
The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative 2-amino-5-aryl-1,3,4-thiadiazole derivatives against the MCF-7 human breast adenocarcinoma cell line and the K562 human chronic myelogenous leukemia cell line. These values are compared with standard chemotherapeutic agents. A lower IC50 value indicates greater potency.
Table 1: Comparative Cytotoxicity (IC50) Against MCF-7 Breast Cancer Cell Line
| Compound/Drug | Chemical Class | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 2-amino-5-aryl-1,3,4-thiadiazole | 49.6 | [5] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | 2-amino-1,3,4-thiadiazole derivative | 1.78 | [4] |
| Indole-thiadiazole derivative 55 | 3-heteroarylindole with 1,3,4-thiadiazole | 1.01 | [4] |
| Indole-thiadiazole derivative 56 | 3-heteroarylindole with 1,3,4-thiadiazole | 2.04 | [4] |
| Doxorubicin | Standard Chemotherapy (Anthracycline) | 0.75 | [4] |
| 5-Fluorouracil | Standard Chemotherapy (Antimetabolite) | 6.80 µg/mL | [6] |
| Etoposide | Standard Chemotherapy (Topoisomerase II inhibitor) | >100 | [5] |
Table 2: Comparative Cytotoxicity (IC50) Against K562 Leukemia Cell Line
| Compound/Drug | Chemical Class | IC50 (µM) | Reference |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | 2-amino-1,3,4-thiadiazole derivative | Selective activity, IC50 for Abl kinase = 7.4 | [4] |
| Imatinib | Standard Targeted Therapy (BCR-ABL inhibitor) | Not specified in provided abstracts, but is the standard of care. | |
| Doxorubicin | Standard Chemotherapy (Anthracycline) | Not specified in provided abstracts. | |
| Cisplatin | Standard Chemotherapy (Platinum-based) | Not specified in provided abstracts. |
Standard Treatments:
-
Doxorubicin: An anthracycline antibiotic that acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, which leads to DNA damage and cell death.[1][][8][9] It is used to treat a wide range of cancers, including breast cancer and leukemia.[]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis.[10][11][12][13] It is used for various solid tumors.[12]
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, thereby disrupting the synthesis of DNA.
-
Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks.
-
Imatinib: A targeted therapy that inhibits the BCR-ABL tyrosine kinase, which is characteristic of chronic myelogenous leukemia (CML), the disease from which K562 cells are derived.[14]
Experimental Protocols
The in vitro cytotoxicity data presented above is typically generated using the MTT assay.
MTT Assay Protocol for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, K562) are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for cell attachment (for adherent cells).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-amino-5-aryl-1,3,4-thiadiazole derivatives) and standard drugs. A control group with no treatment is also included. The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[16] The plates are then incubated for an additional 2 to 4 hours at 37°C.[16] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization of Formazan: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent reagent, is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[15] A reference wavelength of around 630 nm may be used to reduce background noise.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Several signaling pathways are implicated in the anticancer effects of pyrimidine and thiadiazole derivatives. One such family of targets are the Aurora kinases, which are serine/threonine kinases crucial for cell division.[17] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells. The diagram below illustrates a simplified Aurora Kinase signaling pathway.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
This guide provides a framework for the comparative analysis of novel anticancer compounds. The data on 2-amino-5-aryl-1,3,4-thiadiazole derivatives indicate that this class of compounds holds promise, with some derivatives showing high potency against breast cancer cell lines. Further investigation, including in vivo studies and elucidation of specific molecular targets, is necessary to fully assess their therapeutic potential.
References
- 1. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies | MDPI [mdpi.com]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. K562 cells - Wikipedia [en.wikipedia.org]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. apexbt.com [apexbt.com]
Comparative Analysis of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine and Related Heterocyclic Compounds
A guide for researchers on the biological activities and therapeutic potential of pyrimidine (B1678525) and thiadiazole derivatives.
Comparative Biological Activity
The following tables summarize the reported biological activities of various pyrimidine and thiadiazole derivatives from several studies. This data allows for a comparative assessment of their potential as therapeutic agents.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Reference | Cell Line | Assay | Activity Metric | Value | Citation |
| Compound 1 | Human Hepatoma | MTT Assay | IC50 | 39 µM | [1] |
| Compound 1 | Human Embryonic Kidney | MTT Assay | Toxicity | Non-toxic up to 400 µM | [1] |
| Compound 2a | Various Cancer Cell Lines | Anti-proliferative | EC50 (24h) | 10–26 µM | [2] |
| Compound 2a | Various Cancer Cell Lines | Anti-proliferative | EC50 (48h) | 5–8 µM | [2] |
| Compound 2b, 2c, 6b | Human Breast Cancer (MCF-7) | Anticancer Activity | - | Significant | [3] |
| Compound 18 (CYC116) | Cancer Cell Lines | Cytotoxicity | - | Potent | [4] |
| Compound 83 | MV4-11 Leukemia Xenografts | Tumor Growth Inhibition | - | Marked inhibition | [5] |
Table 2: Kinase Inhibitory Activity
| Compound Reference | Target Kinase | Assay | Activity Metric | Value | Citation |
| Compound 1 | CAMKIV | Fluorescence Binding | Binding Affinity (K) | 9.2 × 10¹⁰ M⁻¹ | [1] |
| Compound 18 (CYC116) | Aurora A | Kinase Assay | Ki | 8.0 nM | [4] |
| Compound 18 (CYC116) | Aurora B | Kinase Assay | Ki | 9.2 nM | [4] |
| Compounds 2a, 2f, 2h, 2l | Pin1 | Pin1 Inhibition Assay | IC50 | < 3 µM | [6] |
| Compound 83 | CDK4/CDK6 | Kinase Assay | - | Highly potent and selective | [5] |
| Compound 7 | LRRK2 | Kinase Assay | - | Potent | [7] |
| ML216 | Bloom Helicase | Helicase Assay | - | Potent | [8] |
| Compound 49 | FLT3-ITD | Kinase Assay | - | Nanomolar cytotoxicity | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols described in the cited literature.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., human hepatoma, MCF-7) and normal cell lines (e.g., human embryonic kidney cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: After treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]
Kinase Inhibition Assays
These assays are used to determine the potency and selectivity of compounds against specific protein kinases.
-
Enzyme and Substrate: A purified recombinant kinase (e.g., Aurora A/B, CAMKIV, Pin1) and its specific substrate are used.
-
Inhibitor Incubation: The kinase is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence resonance energy transfer (FRET), radioactivity, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The inhibitory activity is determined by measuring the reduction in kinase activity, and IC50 or Ki values are calculated.[4][6]
Cell Cycle Analysis
Flow cytometry is commonly used to analyze the effect of a compound on the cell cycle.
-
Cell Treatment: Cells are treated with the compound of interest for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in a solution like cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to determine if the compound induces cell cycle arrest.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.
Caption: Workflow for anticancer drug screening.
Caption: Aurora Kinase inhibition pathway.
References
- 1. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine and Existing Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine against existing kinase inhibitors. Given the structural motifs of a pyrimidine (B1678525) core and a thiadiazole moiety, this novel compound is postulated to exhibit anticancer properties through the inhibition of key cellular kinases. This document outlines its potential advantages, supported by comparative experimental data from structurally related compounds and detailed experimental protocols for its evaluation.
Introduction to 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
While 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine is a novel chemical entity without published data, its core structure, combining a 2-aminopyrimidine (B69317) group with a phenyl and a thiadiazole ring, suggests its potential as a kinase inhibitor. The 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, known to interact with the ATP-binding site of these enzymes. The thiadiazole ring is a bioisostere of pyrimidine and is found in various compounds with a wide range of biological activities, including anticancer effects.
This guide will focus on a comparison with CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), a well-characterized, orally bioavailable inhibitor of Aurora kinases A and B, which also possesses activity against VEGFR2.[1][2] The structural similarities and the established importance of Aurora kinases in mitosis make CYC116 an appropriate benchmark for evaluating the potential of novel pyrimidine-based compounds.
Comparative Efficacy: A Data-Driven Overview
To contextualize the potential of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine, we present a comparative summary of the in vitro inhibitory activity and in vivo efficacy of CYC116 and other relevant kinase inhibitors.
In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activities of CYC116 and other selected kinase inhibitors against their primary targets. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target Kinase | Inhibition Metric | Value (nM) |
| CYC116 | Aurora A | K_i_ | 8.0[1] |
| Aurora B | K_i_ | 9.2[1] | |
| VEGFR2 | K_i_ | 44[2] | |
| Alisertib (MLN8237) | Aurora A | IC_50_ | 1.2[3] |
| Aurora B | IC_50_ | 396.5[3] | |
| Barasertib (AZD1152) | Aurora A | IC_50_ | 1368 |
| Aurora B | IC_50_ | 0.37 | |
| Danusertib (PHA-739358) | Aurora A | IC_50_ | 13[3] |
| Aurora B | IC_50_ | 79[3] | |
| Aurora C | IC_50_ | 61[3] |
K_i_ (Inhibition constant) and IC_50_ (Half-maximal inhibitory concentration) are measures of inhibitor potency.
In Vitro Anti-proliferative Activity
The anti-proliferative effects of CYC116 have been evaluated in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC_50_ (nM) |
| CYC116 | MV4-11 | Acute Myeloid Leukemia | 34 |
| HCT-116 | Colorectal Carcinoma | 340 | |
| A2780 | Ovarian Carcinoma | 151 | |
| NCI-H460 | Non-Small Cell Lung Cancer | 372 |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies are critical for assessing the therapeutic potential of a compound. The following table summarizes the efficacy of CYC116 in a mouse xenograft model.
| Compound | Cancer Model | Dosing | Outcome |
| CYC116 | NCI-H460 xenograft | 75 and 100 mg/kg, oral, daily for 5 days | Tumor growth delays of 2.3 and 5.8 days, respectively.[4] |
Potential Advantages of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine
Based on its structure and the activities of related compounds, 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine may offer several advantages over existing compounds:
-
Novel Selectivity Profile: The unique combination of the 1,2,3-thiadiazole (B1210528) ring with the pyrimidine core could lead to a distinct kinase selectivity profile. This might result in improved efficacy against specific cancer types or a better safety profile due to fewer off-target effects.
-
Dual-Targeting Capabilities: Many pyrimidine-based inhibitors have been shown to target multiple kinase families.[5] The subject compound could potentially inhibit not only Aurora kinases but also other key signaling pathways implicated in cancer, such as the MEK/ERK or PI3K/AKT pathways. Dual inhibition of pathways like Aurora and VEGFR has shown promise in preclinical models.[6][7]
-
Overcoming Resistance: Novel inhibitors are needed to overcome resistance to existing therapies. A new chemical scaffold may be effective against tumors that have developed resistance to current Aurora kinase inhibitors.
Signaling Pathways and Experimental Workflows
To guide the preclinical evaluation of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine, the following diagrams illustrate a key signaling pathway it may inhibit and a typical experimental workflow.
Caption: A simplified diagram of the Aurora kinase signaling pathway, a likely target for 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Caption: A general workflow for the preclinical evaluation of a novel kinase inhibitor.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of novel compounds. The following are representative protocols for key experiments.
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[8][9]
Objective: To determine the IC_50_ of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine against Aurora kinases.
Materials:
-
Recombinant human Aurora A and Aurora B kinases.
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na_3_VO_4_, 10 mM MgCl_2_).
-
ATP.
-
Substrate peptide (e.g., Kemptide).
-
Test compound at various concentrations.
-
ADP-Glo™ Kinase Assay kit.
-
White, opaque 96-well plates.
-
Luminometer.
Methodology:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer.
-
In a 96-well plate, add the kinase, the substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction by adding ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the resulting luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC_50_ value.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[3][5]
Objective: To determine the anti-proliferative activity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa, A2780).
-
Complete cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC_50_ value.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a test compound in a subcutaneous tumor model.[6]
Objective: To assess the in vivo anti-tumor activity of 4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Human cancer cell line (e.g., NCI-H460).
-
Test compound formulated for administration (e.g., oral gavage).
-
Vehicle control.
-
Calipers for tumor measurement.
Methodology:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the desired schedule and route.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment group relative to the vehicle control group.
Conclusion
4-Phenyl-6-(1,2,3-thiadiazol-5-yl)pyrimidin-2-amine represents a promising scaffold for the development of a novel kinase inhibitor. Its structural features suggest the potential for potent anti-proliferative activity, possibly through the inhibition of Aurora kinases and other cancer-relevant signaling pathways. The comparative data from existing pyrimidine-based inhibitors, such as CYC116, provide a benchmark for its evaluation. The detailed experimental protocols outlined in this guide offer a robust framework for the preclinical characterization of this and other novel anticancer compounds, facilitating a thorough investigation of their therapeutic potential. Further studies are warranted to synthesize and evaluate the biological activity and selectivity profile of this novel compound.
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Aurora/vascular endothelial growth factor receptor dual kinase inhibitor as treatment for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation of Cardiomyocytes Derived from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Disposal of 4-Vinylcyclohexene-1,2-Epoxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 4-Vinylcyclohexene-1,2-epoxide, a chemical intermediate used in various research and industrial applications, presents a unique set of hazards that necessitate a stringent disposal protocol. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe and compliant management of this substance.
4-Vinylcyclohexene-1,2-epoxide is a flammable liquid that is harmful if swallowed, causes serious eye irritation, and is a suspected carcinogen.[1][2] Due to these hazardous properties, it cannot be disposed of through standard waste streams and requires handling as a regulated hazardous waste.
Hazardous Characteristics and Waste Classification
The first step in proper disposal is to characterize the waste. Based on its properties, 4-vinylcyclohexene-1,2-epoxide exhibits characteristics that classify it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States. The primary hazardous characteristics are summarized in the table below.
| Hazard Classification | Description | Potential EPA Hazardous Waste Code |
| Ignitability | The substance is a flammable liquid.[1][3][4] | D001 |
| Toxicity | Harmful if swallowed.[1][2][3] | Dependent on concentration and specific contaminants. |
| Carcinogenicity | Suspected of causing cancer.[1][2] | May be subject to specific state regulations. |
It is the responsibility of the waste generator to make a final determination of the appropriate waste codes. Consultation with your institution's Environmental Health and Safety (EHS) department is crucial to ensure full compliance with federal, state, and local regulations.
Step-by-Step Disposal Procedures
The following procedures provide a step-by-step guide for the safe handling and disposal of 4-vinylcyclohexene-1,2-epoxide waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Gloves: Neoprene or nitrile rubber gloves.[3]
-
Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[3]
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified organic vapor respirator.[3]
2. Waste Collection and Segregation:
-
Collect waste 4-vinylcyclohexene-1,2-epoxide in a designated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials to avoid include acids, amines, and oxidizing agents.[3]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "4-Vinylcyclohexene-1,2-epoxide."
-
Indicate the specific hazards: "Flammable," "Toxic," and "Carcinogen."
-
Note the accumulation start date (the date the first drop of waste is added to the container).
4. Storage:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be well-ventilated.[1]
-
Store away from heat, sparks, open flames, and other sources of ignition.[1][3]
-
Ensure the container is stored in secondary containment to prevent spills.
5. Final Disposal:
-
Do not dispose of 4-vinylcyclohexene-1,2-epoxide down the drain or in regular trash. [5][6] This is a violation of environmental regulations and can lead to harmful environmental contamination.
-
Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[1][5][6]
-
The primary recommended method of disposal is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[5][6]
-
Handle empty containers with care as they may contain flammable residual vapors.[3][5][6]
Experimental Protocols
At present, there are no widely established and validated experimental protocols for the in-lab neutralization or treatment of 4-vinylcyclohexene-1,2-epoxide waste that would render it non-hazardous. Due to its hazardous nature, attempting to neutralize this chemical without a thoroughly vetted and approved protocol can be dangerous. Therefore, the recommended and safest approach is to dispose of it as hazardous waste through a licensed facility.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-vinylcyclohexene-1,2-epoxide.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of 4-vinylcyclohexene-1,2-epoxide, thereby protecting themselves, their colleagues, and the environment, while maintaining strict regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
